RBN012811
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H49FN8O6S |
|---|---|
Molecular Weight |
788.9 g/mol |
IUPAC Name |
2-[4-[[7-(cyclopentylamino)-5-fluoro-4-oxo-3H-quinazolin-2-yl]methylsulfanyl]piperidin-1-yl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]acetamide |
InChI |
InChI=1S/C40H49FN8O6S/c41-28-20-25(44-24-8-3-4-9-24)21-30-36(28)38(53)46-32(45-30)23-56-26-14-18-48(19-15-26)22-34(51)43-17-6-2-1-5-16-42-29-11-7-10-27-35(29)40(55)49(39(27)54)31-12-13-33(50)47-37(31)52/h7,10-11,20-21,24,26,31,42,44H,1-6,8-9,12-19,22-23H2,(H,43,51)(H,45,46,53)(H,47,50,52) |
InChI Key |
HTRNIXWEXIRUMI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RBN012811: A Technical Guide to its Mechanism of Action as a PARP14 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012811 is a potent and selective heterobifunctional small molecule designed to induce the degradation of Poly(ADP-ribose) Polymerase 14 (PARP14). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality by eliminating the target protein rather than merely inhibiting its enzymatic activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its core pharmacology, its impact on cellular signaling pathways, and the experimental evidence supporting its function. It is important to note that this compound is a preclinical compound and its developer, Ribon Therapeutics, has reportedly ceased operations.
Core Mechanism of Action: Targeted Protein Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate PARP14. This is achieved through its unique bifunctional design: one end of the molecule binds to PARP14, while the other end recruits the E3 ubiquitin ligase cereblon (CRBN)[1]. This induced proximity facilitates the transfer of ubiquitin molecules to PARP14, marking it for recognition and subsequent degradation by the proteasome.
Quantitative Profile of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PARP14) | 10 nM | Biochemical Assay | [2] |
| DC50 (PARP14) | 5 nM | KYSE-270 cells (24h treatment) | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are summaries of the key methodologies used to elucidate the mechanism of action of this compound.
PARP14 Degradation Assay (Western Blot)
This assay is fundamental to demonstrating the primary activity of this compound.
-
Cell Culture and Treatment: KYSE-270 cells are cultured to optimal confluency. The cells are then treated with a dose-response range of this compound for a specified duration (e.g., 24 hours).
-
Lysate Preparation: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PARP14. A loading control antibody (e.g., GAPDH or β-actin) is also used to normalize for protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the PARP14 band is quantified and normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cereblon Recruitment Assay (NanoBRET™)
This assay confirms the engagement of this compound with the E3 ligase cereblon in live cells.
-
Cell Line Generation: A stable cell line (e.g., HEK293T) is generated to express a NanoLuc® luciferase-cereblon fusion protein[3][4].
-
Assay Setup: The cells are plated in a 384-well plate. A cell-permeable fluorescent tracer that binds to cereblon is added to the cells[3][4].
-
Compound Treatment: this compound is added in a serial dilution to compete with the fluorescent tracer for binding to the NanoLuc®-cereblon fusion protein.
-
BRET Measurement: A substrate for NanoLuc® luciferase is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.
-
Data Analysis: The displacement of the tracer by this compound results in a decrease in the BRET signal. The IC50 value for cereblon engagement is determined from the dose-response curve.
Immunofluorescence Staining for p62 Body Formation
This method is used to visualize the subcellular localization of proteins involved in the signaling pathway affected by this compound.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with interferon-γ (IFNγ) to induce p62 body formation, with or without the addition of this compound[5][6].
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry[7][8][9].
-
Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal goat serum[8][9].
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for p62.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging: The slides are visualized using a fluorescence or confocal microscope to observe the formation and localization of p62 bodies.
Signaling Pathways and Logical Relationships
This compound-mediated degradation of PARP14 has significant downstream effects on cellular signaling, particularly in the context of the interferon response.
This compound Mechanism of Action
The core mechanism of this compound involves the formation of a ternary complex between PARP14, this compound, and the E3 ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of PARP14.
Caption: this compound-mediated degradation of PARP14.
Interferon Signaling and PARP14-p62 Axis
Interferon signaling induces the expression of PARP14. PARP14, in turn, is involved in the formation of p62 bodies, which are protein aggregates that play a role in selective autophagy and signaling. This process is dependent on the ubiquitin-proteasome system[5][6]. The degradation of PARP14 by this compound disrupts these interferon-induced structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. ptglab.com [ptglab.com]
RBN012811: A Selective PARP14 Degrader for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of RBN012811, a potent and selective degrader of Poly(ADP-ribose) Polymerase 14 (PARP14). Developed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, quantitative biochemical and cellular activity, and its impact on key signaling pathways. This guide also outlines the experimental methodologies used to characterize this compound.
Introduction to this compound
This compound is a heterobifunctional small molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to selectively induce the degradation of PARP14.[1][2][3] PARP14, also known as ARTD8 or BAL2, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[4][5] It plays a crucial role in various cellular processes, including the regulation of immune responses, inflammation, and cancer cell survival.[4][5][6] By targeting PARP14 for degradation, this compound serves as a valuable tool to investigate the biological functions of this protein and as a potential therapeutic agent in diseases where PARP14 is implicated.[7]
Mechanism of Action
This compound functions as a PROTAC by simultaneously binding to PARP14 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP14, marking it for degradation by the proteasome.
The key steps in the mechanism of action of this compound are:
-
Binding to PARP14: One end of the this compound molecule binds to the NAD+ binding site of the PARP14 catalytic domain.[2]
-
Recruitment of E3 Ligase: The other end of this compound, which incorporates a thalidomide-like moiety, recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2]
-
Ternary Complex Formation: The binding of this compound to both PARP14 and Cereblon results in the formation of a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to PARP14.
-
Proteasomal Degradation: The polyubiquitinated PARP14 is then recognized and degraded by the 26S proteasome.[2]
This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition by eliminating the entire protein, thereby ablating both its catalytic and non-catalytic scaffolding functions.
This compound-mediated degradation of PARP14.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular degradation efficiency.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | PARP14 | 10 nM | Biochemical Assay | [2] |
Table 2: Cellular Degradation Activity of this compound
| Parameter | Cell Line | Value | Time Point | Assay Type | Reference |
| DC50 | KYSE-270 | 5 nM | 24 hours | Western Blot | [2] |
Table 3: Selectivity of this compound
| Parameter | Target | Value | Reference |
| Selectivity | Other PARPs | >200-fold | [2] |
Impact on Signaling Pathways
PARP14 is a known regulator of key signaling pathways involved in immunity and inflammation. Degradation of PARP14 by this compound can therefore modulate these pathways.
IL-4/STAT6 Signaling Pathway
PARP14 is a critical coactivator of STAT6-mediated transcription in response to Interleukin-4 (IL-4).[4][8][9] In the absence of IL-4, PARP14 can recruit histone deacetylases (HDACs) to the promoters of IL-4 target genes, leading to transcriptional repression.[1][8] Upon IL-4 stimulation, PARP14's catalytic activity is enhanced, leading to the release of HDACs and subsequent gene activation.[1][8] Degradation of PARP14 by this compound is expected to inhibit IL-4/STAT6 signaling.
Role of PARP14 in IL-4/STAT6 signaling.
NF-κB Signaling Pathway
Recent studies have implicated PARP14 as a negative regulator of the NF-κB signaling pathway.[5][10] In macrophages, the absence or knockdown of PARP14 leads to a more robust inflammatory response upon stimulation with lipopolysaccharide (LPS), which is associated with increased NF-κB activity.[5] Therefore, degradation of PARP14 by this compound may enhance NF-κB-mediated pro-inflammatory cytokine production.
Inhibitory role of PARP14 in NF-κB signaling.
Experimental Protocols
Detailed characterization of this compound involves a variety of biochemical and cell-based assays. Below are overviews of the key experimental methodologies.
Western Blotting for PARP14 Degradation
Objective: To quantify the dose-dependent degradation of PARP14 in cells treated with this compound.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., KYSE-270) and allow them to adhere. Treat cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP14 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the percentage of PARP14 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by fitting the data to a dose-response curve.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Ternary Complex Formation
Objective: To demonstrate the formation of the PARP14-RBN012811-Cereblon ternary complex.
General Protocol:
-
Reagents:
-
Recombinant tagged PARP14 (e.g., GST-tagged).
-
Recombinant tagged Cereblon complex (e.g., His-tagged).
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Tb).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
This compound.
-
Assay buffer.
-
-
Assay Setup: In a microplate, combine the recombinant proteins, labeled antibodies, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: The TR-FRET ratio is calculated from the emission signals. An increase in the TR-FRET ratio with increasing concentrations of this compound indicates the formation of the ternary complex.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay for Target Engagement
Objective: To measure the engagement of this compound with PARP14 in living cells.
General Protocol:
-
Cell Line Engineering: Create a cell line that expresses PARP14 fused to a NanoLuc® luciferase enzyme.
-
Cell Plating: Seed the engineered cells into a white, opaque microplate.
-
Reagent Addition: Add a cell-permeable fluorescent tracer that binds to PARP14 and varying concentrations of the competitor compound (this compound).
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and target engagement by the degrader.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the discovery and characterization of a selective protein degrader like this compound.
Workflow for this compound characterization.
Conclusion
This compound is a highly potent and selective PARP14 degrader that serves as an invaluable chemical probe for elucidating the diverse biological roles of PARP14. Its ability to induce the complete removal of the PARP14 protein provides a powerful method to study the consequences of PARP14 loss-of-function in various cellular contexts. The data and methodologies presented in this technical guide offer a solid foundation for researchers and drug developers interested in targeting PARP14 for therapeutic intervention in cancer, inflammatory disorders, and other diseases.
References
- 1. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
The Cellular Function of RBN012811: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular function and mechanism of action of RBN012811, a potent and selective degrader of Poly(ADP-ribose) polymerase 14 (PARP14). This document details the molecular interactions, impact on key signaling pathways, and methodologies for studying this compound, serving as a valuable resource for researchers in oncology, immunology, and drug discovery.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the targeted degradation of PARP14. Unlike traditional enzyme inhibitors that block the catalytic activity of a target protein, this compound facilitates the complete removal of the PARP14 protein from the cell.
The mechanism of action involves the ubiquitin-proteasome system. This compound simultaneously binds to PARP14 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate PARP14, marking it for recognition and subsequent degradation by the 26S proteasome. This degradation is a rapid and efficient process, leading to a profound and sustained depletion of cellular PARP14 levels.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its precursor molecule.
| Compound | Target | Parameter | Value | Cell Line |
| This compound | PARP14 | DC50 | 5 nM | KYSE-270 |
| RBN012042 (precursor) | PARP14 | IC50 | 18 nM | N/A |
Table 1: Potency and Efficacy of this compound and its Precursor. DC50 represents the concentration of the compound required to degrade 50% of the target protein. IC50 represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Impact on Cellular Signaling Pathways
PARP14 is a key regulator of cytokine signaling, particularly in the context of Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) pathways. By degrading PARP14, this compound profoundly modulates these signaling cascades.
IL-4/STAT6 Signaling Pathway
In the IL-4 signaling pathway, PARP14 acts as a transcriptional co-activator for STAT6. Upon IL-4 stimulation, PARP14 is recruited to STAT6-responsive promoters where it facilitates the displacement of histone deacetylases (HDACs), leading to gene transcription. Degradation of PARP14 by this compound is expected to abrogate this co-activator function, thereby suppressing IL-4-mediated gene expression.
IFN-γ/STAT1 Signaling Pathway
In the IFN-γ signaling pathway, PARP14 has been shown to negatively regulate STAT1 activation by ADP-ribosylating STAT1, which inhibits its phosphorylation. The degradation of PARP14 by this compound would therefore be expected to enhance STAT1 phosphorylation and subsequent IFN-γ-mediated gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular function of this compound.
Western Blotting for PARP14 Degradation
This protocol is for assessing the dose- and time-dependent degradation of PARP14 induced by this compound.
Materials:
-
Cell line of interest (e.g., KYSE-270)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-PARP14 (e.g., 1:1000 dilution), anti-GAPDH or anti-β-actin (e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a fixed time (e.g., 24 hours) or with a fixed concentration (e.g., 10 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Cell Viability Assay
This protocol is to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well).
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of PARP14 in a cell-free system.
Materials:
-
Recombinant human PARP14 protein
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., Cereblon/DDB1/Cul4A/Rbx1)
-
Human recombinant ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Anti-ubiquitin antibody
-
Anti-PARP14 antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 enzymes, and recombinant PARP14.
-
Add Compound: Add this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against ubiquitin and PARP14 to detect polyubiquitinated PARP14.
Conclusion
This compound represents a powerful chemical probe for studying the cellular functions of PARP14. Its ability to induce rapid and selective degradation of PARP14 provides a distinct advantage over traditional inhibitors by enabling the investigation of both catalytic and non-catalytic roles of the protein. The methodologies and pathway analyses presented in this guide offer a robust framework for researchers to further elucidate the therapeutic potential of targeting PARP14 in cancer and inflammatory diseases.
RBN012811: A Chemical Probe for Targeted Degradation of PARP14
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012811 is a potent and selective chemical probe designed for the targeted degradation of Poly(ADP-ribose) polymerase 14 (PARP14). Contrary to potential misconceptions, this compound is not a direct activator of the GCN2 kinase. Instead, it functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein through the ubiquitin-proteasome system. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool to investigate the biological functions of PARP14.
PARP14 is a member of the PARP family of enzymes, which are involved in various cellular processes, including DNA repair, inflammation, and immune responses.[1][2] Elevated PARP14 expression has been observed in several tumor types, where it is thought to contribute to pro-tumor macrophage polarization and suppress anti-tumor inflammatory responses by modulating IFN-γ and IL-4 signaling.[1] this compound offers a powerful method for acutely depleting cellular PARP14 levels, enabling a more precise understanding of its roles in health and disease.
Mechanism of Action
This compound is a heterobifunctional small molecule. It is composed of a ligand that binds to PARP14 and another ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of PARP14, marking it for degradation by the 26S proteasome. This targeted degradation approach offers several advantages over traditional small molecule inhibitors, including the potential for more sustained and profound target modulation. The degradation of PARP14 by this compound has been shown to be rapid and efficient.[3][4][5]
A key negative control compound, RBN013527, is an N-methylated analog of this compound. This modification prevents the degradation of PARP14, making RBN013527 a valuable tool to distinguish the effects of PARP14 degradation from other potential off-target effects of the chemical scaffold.[3]
Signaling Pathway
The degradation of PARP14 by this compound impacts downstream signaling pathways, particularly those related to interferon signaling and macrophage polarization. PARP14 is an interferon-stimulated gene, and its depletion can modulate the cellular response to interferons. For instance, treatment with this compound leads to a dose-dependent reduction in the production of IL-10 in human primary macrophages.[1]
References
RBN012811: A Technical Guide to its Role in Interferon Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012811 is a potent and selective heterobifunctional small molecule that acts as a proteolysis-targeting chimera (PROTAC) for Poly(ADP-ribose) polymerase 14 (PARP14). PARP14, an interferon-stimulated gene (ISG), has emerged as a key regulator of inflammatory and immune responses, including interferon signaling. This technical guide provides an in-depth overview of this compound, its mechanism of action in modulating interferon signaling, and detailed experimental protocols for its characterization.
Core Mechanism of Action: PARP14 Degradation
This compound is designed to induce the selective degradation of PARP14. It achieves this by simultaneously binding to PARP14 and an E3 ubiquitin ligase, cereblon. This proximity facilitates the ubiquitination of PARP14, marking it for degradation by the proteasome. This targeted degradation of PARP14 allows for the investigation of its role in various cellular processes, including interferon signaling.
This compound and its Impact on Interferon Signaling
Interferons (IFNs) are a family of cytokines that play a critical role in the innate immune response to viral infections and in cancer immunity. PARP14 is transcriptionally upregulated in response to interferon, particularly IFNγ, and is involved in the downstream signaling cascade.[1][2][3]
This compound-mediated degradation of PARP14 has been shown to disrupt interferon-induced cellular processes. Specifically, the degradation of PARP14 leads to the disappearance of interferon-induced ADP-ribosylation (ADPr) condensates within p62 bodies.[2] This suggests that PARP14's enzymatic activity and/or its scaffolding function are essential for the formation of these structures, which are thought to play a role in signaling and protein degradation pathways activated by interferons.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| DC50 (PARP14 degradation) | KYSE-270 | 5 nM | |
| IC50 (Biophysical assay) | - | 0.01 µM |
Table 2: Cellular Activity of this compound
| Effect | Cell Type | Observation | Reference |
| IL-10 release | Primary human macrophages | Dose-dependent decrease |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Interferon-γ signaling pathway and the role of this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize the activity of this compound.
Cell Culture and IFNγ Stimulation
-
Cell Line: A549 (human lung carcinoma) cells are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
IFNγ Stimulation:
-
Seed A549 cells in appropriate culture vessels (e.g., 6-well plates for western blotting, chamber slides for immunofluorescence).
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing human recombinant IFNγ at a final concentration of 100 ng/mL.
-
Incubate for the desired time period (e.g., 24 hours) before proceeding with downstream applications.
-
Western Blot for PARP14 Degradation
-
Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 (e.g., rabbit anti-PARP14, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Immunofluorescence for ADPr and PARP14 Colocalization
-
Cell Seeding and Treatment:
-
Seed A549 cells on glass coverslips in a 24-well plate.
-
Treat with IFNγ and this compound as described above.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies against PARP14 and pan-ADP-ribose binding reagent diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal microscope.
-
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
-
RNA Extraction and cDNA Synthesis:
-
Following cell treatment, extract total RNA using a commercially available kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for the ISGs of interest (e.g., IFIT1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target ISGs to the housekeeping gene.
-
IL-10 ELISA
-
Sample Collection:
-
After treating primary human macrophages with this compound, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for a human IL-10 ELISA kit.
-
Briefly, add standards and samples to the wells of a microplate pre-coated with an anti-human IL-10 antibody.
-
Incubate, then wash the plate.
-
Add a biotin-conjugated detection antibody, followed by incubation and washing.
-
Add streptavidin-HRP, followed by incubation and washing.
-
Add a substrate solution and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of IL-10 in the samples.
-
Conclusion
This compound is a valuable research tool for elucidating the complex role of PARP14 in interferon signaling and other cellular processes. Its ability to induce potent and selective degradation of PARP14 provides a powerful method for studying the functional consequences of PARP14 loss. The protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound to advance our understanding of interferon biology and its implications in disease.
References
- 1. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system | The EMBO Journal [link.springer.com]
- 2. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
RBN012811: A Technical Overview of a First-in-Class PARP14 Degrader
Cambridge, MA - RBN012811 has emerged as a pioneering PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Poly(ADP-ribose) Polymerase 14 (PARP14), a protein implicated in cancer and inflammatory diseases. Developed by Ribon Therapeutics, this heterobifunctional small molecule represents a novel therapeutic strategy by leveraging the cell's own protein disposal machinery to eliminate its target. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Development Rationale
This compound was engineered from the potent and selective PARP14 inhibitor, RBN012042.[1][2] The discovery was guided by a structure-based design approach, utilizing the X-ray crystal structure of RBN012042 in complex with PARP14.[1] This structural information identified a suitable vector on the inhibitor to attach a linker and an E3 ligase-recruiting moiety, in this case, a ligand for cereblon (CRBN). The resulting PROTAC, this compound, was designed to induce the ubiquitination and subsequent proteasomal degradation of PARP14.[1][2]
The development of a PARP14--targeting PROTAC was driven by the multifaceted role of PARP14 in various pathologies. PARP14 is an interferon-stimulated gene that is overexpressed in several tumor types and plays a role in pro-tumor macrophage polarization and the suppression of anti-tumor immune responses by modulating IFN-γ and IL-4 signaling.[2] By degrading the entire PARP14 protein, this compound aims to abolish both its catalytic and non-catalytic scaffolding functions, potentially offering a more profound and durable therapeutic effect compared to catalytic inhibition alone.
A close analog, RBN013527, which is an N-methylated version of this compound, serves as a negative control in experiments as it does not induce PARP14 degradation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, RBN012042.
| Compound | Target | Assay Type | Value | Cell Line/System |
| RBN012042 | PARP14 | Biochemical IC50 | 18 nM | - |
| This compound | PARP14 | Biochemical IC50 | 10 nM | - |
| This compound | PARP14 | Biophysical IC50 | 10 nM | - |
| This compound | PARP14 | DC50 | 5 nM | KYSE-270 |
Table 1: In Vitro Potency and Degradation Activity. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of the target's activity. DC50 (half-maximal degradation concentration) represents the concentration needed to degrade 50% of the target protein.
| Compound | Selectivity Profile |
| This compound | >200-fold selective over all other PARPs tested |
Table 2: Selectivity Profile. The selectivity of this compound for PARP14 over other members of the PARP family is a critical attribute for minimizing off-target effects.
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to PARP14 and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the transfer of ubiquitin from the E3 ligase to PARP14, tagging it for recognition and degradation by the 26S proteasome.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
PARP14 Degradation Assay (Western Blot)
A detailed, publicly available protocol for this compound is not available. However, a general protocol for assessing PROTAC-mediated degradation via Western Blot is as follows:
-
Cell Culture and Treatment:
-
Culture KYSE-270 cells in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the PARP14 band intensity to the loading control.
-
Calculate the percentage of PARP14 degradation relative to the vehicle control for each concentration of this compound.
-
Determine the DC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy Studies
Specific protocols for in vivo studies with this compound have not been publicly disclosed. A general workflow for assessing the in vivo efficacy of a PROTAC in a tumor model is outlined below.
Figure 2: General workflow for in vivo efficacy studies.
Preclinical Findings
Preclinical studies have demonstrated that this compound selectively degrades PARP14 in cancer cell lines and primary human immune cells. In KYSE-270 esophageal cancer cells, this compound induced potent and selective degradation of PARP14 with a DC50 of 5 nM.[4]
Furthermore, in primary human macrophages, treatment with this compound led to a dose-dependent reduction in the secretion of IL-10, a cytokine associated with an immunosuppressive tumor microenvironment.[4] This finding suggests that this compound can modulate immune cell function and may have utility in immuno-oncology.
The degradation of PARP14 by this compound is dependent on the ubiquitin-proteasome system. Pre-treatment of cells with proteasome inhibitors was shown to prevent the degradation of PARP14 by this compound.
Signaling Pathway Modulation
This compound is designed to impact signaling pathways regulated by PARP14, primarily those involved in immune response and cancer cell survival. By degrading PARP14, this compound is expected to disinhibit anti-tumor immune responses and potentially enhance the efficacy of immunotherapies.
Figure 3: this compound-mediated PARP14 degradation pathway.
Future Directions
While Ribon Therapeutics has ceased operations, the development of this compound and other PARP14-targeting agents has provided valuable insights into the therapeutic potential of modulating this target. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound would be necessary for any future clinical development. The data generated from the study of this compound will likely inform the design of next-generation PARP14 inhibitors and degraders for the treatment of cancer and inflammatory diseases.
References
Unveiling the Molecular Blueprint: A Technical Guide to RBN012811-Mediated PARP14 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to hijack the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of the structural and mechanistic basis of RBN012811, a potent and selective PROTAC designed to induce the degradation of Poly(ADP-ribose) polymerase 14 (PARP14). PARP14 is a multifaceted enzyme implicated in various cancers and inflammatory diseases, making it a compelling target for therapeutic intervention. This document will detail the molecular interactions, quantitative parameters, and experimental methodologies that underpin the this compound-mediated degradation of PARP14.
The Architect of Degradation: this compound
This compound is a heterobifunctional small molecule meticulously designed to simultaneously engage PARP14 and an E3 ubiquitin ligase. This tripartite association facilitates the transfer of ubiquitin to PARP14, marking it for subsequent degradation by the proteasome. The design of this compound was informed by the crystal structure of the PARP14 inhibitor, RBN012042, in complex with the PARP14 catalytic domain (PDB ID: 7L9Y)[1][2]. This structural insight allowed for the strategic attachment of a linker and an E3 ligase-recruiting moiety to the PARP14-binding warhead.
Quantitative Profile of this compound
The efficacy of a PROTAC is defined by its binding affinities, degradation efficiency, and selectivity. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PARP14 Inhibition (IC50) | 10 nM | Biochemical Assay | [1] |
| PARP14 Degradation (DC50) | 5 nM | KYSE-270 cells | [1][3] |
| Selectivity | >200-fold over other PARPs | Biochemical Assays | [3] |
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Maximal Degradation (Dmax) | >90% | KYSE-270 cells | [3] |
| Time to Onset of Degradation | < 6 hours | KYSE-270 cells | [1] |
Table 2: Degradation Kinetics of this compound
The Structural Basis of Ternary Complex Formation
While a crystal structure of the complete PARP14-RBN012811-Cereblon ternary complex is not publicly available, a structural model can be inferred from the existing binary complex data and the known interactions of the E3 ligase binder.
The this compound molecule consists of three key components:
-
A PARP14-binding moiety (warhead): This component is derived from the potent PARP14 inhibitor RBN012042 and engages the NAD+ binding pocket of the PARP14 catalytic domain.
-
A linker: A flexible chemical linker connects the warhead to the E3 ligase recruiter, providing the appropriate length and orientation for the formation of a stable ternary complex.
-
An E3 ligase-recruiting moiety: this compound utilizes a thalidomide-like molecule to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
The formation of the ternary complex is the cornerstone of this compound's mechanism of action. The following diagram illustrates the key interactions within this complex.
The Ubiquitination and Degradation Cascade
Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to PARP14. This proximity enables the E2 conjugating enzyme, loaded with ubiquitin, to transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of PARP14. The polyubiquitinated PARP14 is then recognized by the 26S proteasome, leading to its unfolding and degradation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical PARP14 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the catalytic activity of PARP14.
Materials:
-
Recombinant human PARP14 enzyme
-
NAD+ (substrate)
-
Biotinylated-NAD+ (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound (test compound)
-
Streptavidin-coated plates
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and chemiluminescent substrate)
-
Plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add recombinant PARP14 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stopping buffer (e.g., containing a high concentration of a PARP inhibitor like olaparib).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated auto-PARPylated PARP14.
-
Wash the plate to remove unbound reagents.
-
Add a detection reagent and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular PARP14 Degradation Assay (Western Blot)
Objective: To quantify the degradation of endogenous PARP14 in cells treated with this compound.
Materials:
-
KYSE-270 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitors (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP14, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed KYSE-270 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired time points (e.g., 24 hours). For mechanism validation, pre-treat with a proteasome inhibitor for 2 hours before adding this compound.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the PARP14 signal to the loading control. Calculate the DC50 value.
Ternary Complex Formation Assay (TR-FRET)
Objective: To demonstrate the formation of the PARP14-RBN012811-CRBN ternary complex.
Materials:
-
His-tagged recombinant PARP14
-
GST-tagged recombinant CRBN/DDB1 complex
-
This compound
-
Assay buffer
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
TR-FRET compatible plate reader
Protocol:
-
Add His-PARP14, GST-CRBN/DDB1, and serially diluted this compound to a microplate.
-
Incubate the mixture to allow for complex formation.
-
Add the anti-His-donor and anti-GST-acceptor antibodies.
-
Incubate to allow for antibody binding.
-
Measure the FRET signal using a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm/620 nm) and plot it against the this compound concentration to observe the characteristic "hook effect" indicative of ternary complex formation.
Conclusion
This compound represents a significant advancement in the targeted degradation of PARP14. Its design, guided by structural biology, has resulted in a potent and selective molecule that effectively hijacks the cellular ubiquitin-proteasome system to eliminate its target. While the precise atomic details of the ternary complex await elucidation, the existing data provides a robust framework for understanding the structural basis of its activity. The experimental protocols outlined in this guide offer a comprehensive toolkit for researchers to further investigate the intricate mechanisms of this compound and to advance the development of next-generation protein degraders. This in-depth understanding is crucial for the continued progress of targeted protein degradation as a transformative therapeutic strategy.
References
Methodological & Application
Application Notes and Protocols for RBN012811 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
RBN012811 is a potent and selective heterobifunctional small molecule that acts as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Poly(ADP-ribose) polymerase 14 (PARP14).[1] PARP14 is an interferon-stimulated gene overexpressed in various tumor types and plays a role in modulating immune responses.[1] this compound is designed from a catalytic inhibitor of PARP14 and recruits the E3 ubiquitin ligase Cereblon to tag PARP14 for proteasomal degradation.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture to study the functional consequences of PARP14 degradation.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from cited experiments.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (50% Degradation Concentration) | KYSE-270 | 5 nM | [3] |
| Effective Concentration for PARP14 Degradation | A549 | 1 µM | [4] |
| Effective Concentration for PARP14 Degradation | Primary Human Macrophages | 1 µM | [5] |
| PARP14 Inhibition (IC₅₀ of parent inhibitor RBN012042) | Biochemical Assay | 10 nM | [2] |
Table 1: Potency and effective concentrations of this compound.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare various cancer cell lines for treatment with this compound.
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[4]
-
This compound (dissolved in DMSO)
-
RBN013527 (inactive control, dissolved in DMSO)[4]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. For experiments, seed cells in appropriate culture plates (e.g., 6-well, 96-well) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare stock solutions of this compound and the inactive control RBN013527 in DMSO. Further dilute to the desired final concentrations in a complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound or control.
-
Incubate the cells for the desired duration (e.g., 1, 6, 24, or 72 hours) before proceeding with downstream assays.[4][5]
Western Blotting for PARP14 Degradation
Objective: To assess the degradation of PARP14 protein following this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP14 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value if applicable.
Visualizations
This compound Mechanism of Action
References
- 1. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP14 antibody (84039-6-RR) | Proteintech [ptglab.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. PARP14 Polyclonal Antibody (PA5-78512) [thermofisher.com]
Application Notes and Protocols for RBN012811 in A549 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012811 is a potent and selective heterobifunctional small molecule degrader of Poly(ADP-ribose) polymerase 14 (PARP14). It operates by inducing the ubiquitination and subsequent degradation of PARP14 by the proteasome.[1][2] The A549 cell line, derived from a human lung carcinoma, is a widely used model system in cancer research. These application notes provide detailed protocols for utilizing this compound in experiments with the A549 cell line to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action of this compound
This compound is designed to bring PARP14 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP14. This targeted protein degradation approach allows for the investigation of the cellular functions of PARP14 beyond its catalytic activity. In A549 cells, this compound has been shown to effectively reduce PARP14 protein to undetectable levels.[1][2]
Data Presentation
While specific quantitative data for the anti-proliferative effects of this compound on A549 cells is not yet extensively published, the following table summarizes the known degradation efficiency in other cell lines, which can serve as a reference for designing experiments in A549 cells.
| Cell Line | Compound | Parameter | Value | Reference |
| KYSE-270 | This compound | DC50 (Degradation Concentration 50%) | 5 nM | [1] |
| A549 | This compound | Effective Degradation Concentration | 1 µM | [3] |
Signaling Pathway
PARP14 has been implicated in the regulation of STAT6-dependent gene activation. Under basal conditions, PARP14 can recruit histone deacetylases (HDACs) to STAT6-responsive promoters, leading to transcriptional repression. Upon stimulation, such as with IL-4, STAT6 is activated and binds to the promoter, inducing the enzymatic activity of PARP14. This leads to the ADP-ribosylation of HDACs, causing their release from the promoter and allowing for the recruitment of coactivators, resulting in gene transcription.[4] The degradation of PARP14 by this compound is expected to disrupt this signaling cascade.
Experimental Protocols
Cell Culture
A549 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[5]
Experimental Workflow: General Procedure
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of A549 cells.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight.[6]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, and 72 hours.[6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the extent of apoptosis induced by this compound in A549 cells.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[7]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 10 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate in the dark at room temperature for 15 minutes.[8]
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
Protocol 3: Western Blot Analysis for PARP14 Degradation and STAT6 Signaling
This protocol is to confirm the degradation of PARP14 and assess the impact on STAT6 phosphorylation following treatment with this compound.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PARP14, anti-STAT6, anti-phospho-STAT6 (Tyr641), anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for various time points (e.g., 1, 6, 24 hours) to assess degradation kinetics.
-
For STAT6 phosphorylation, cells can be stimulated with IL-4 (e.g., 10 ng/mL) for a short period (e.g., 20 minutes) before harvesting, with or without this compound pre-treatment.[9]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an ECL detection system.
Conclusion
These application notes and protocols provide a framework for investigating the effects of the PARP14 degrader, this compound, in the A549 lung adenocarcinoma cell line. By utilizing these methodologies, researchers can elucidate the role of PARP14 in lung cancer cell biology and evaluate the therapeutic potential of its targeted degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: RBN012811 Treatment of Primary Human Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012811 is a potent and selective degrader of Poly(ADP-ribose) polymerase 14 (PARP14), a member of the PARP enzyme family. PARP14 has emerged as a key regulator of macrophage polarization, particularly in promoting the anti-inflammatory M2 phenotype, which is often associated with tumor progression and suppression of anti-tumor immunity. This compound, functioning as a Proteolysis Targeting Chimera (PROTAC), induces the ubiquitination and subsequent proteasomal degradation of PARP14. This targeted degradation offers a powerful tool to investigate the role of PARP14 in macrophage biology and to explore its therapeutic potential in modulating macrophage-driven inflammatory responses in various diseases, including cancer.
These application notes provide detailed protocols for the treatment of primary human macrophages with this compound, including methods for macrophage isolation and polarization, and subsequent analysis of PARP14 degradation and cytokine secretion.
Data Presentation
The following tables summarize the quantitative effects of this compound on primary human macrophages as reported in the literature.
Table 1: Effect of this compound on PARP14 Protein Levels in M1-like Primary Human Macrophages
| Treatment Group | Concentration | Duration | PARP14 Degradation |
| DMSO (Vehicle) | - | 24 h | Baseline |
| This compound | 1 µM | 24 h | Significant decrease |
| RBN011980 (Negative Control) | 10 µM | 24 h | No significant change |
Data is based on immunofluorescence staining.[1]
Table 2: Dose-Dependent Effect of this compound on IL-10 Secretion in M2-like Primary Human Macrophages
| Treatment Group | Concentration | 24 h Incubation (IL-10 pg/mL, Mean ± SEM) | 72 h Incubation (IL-10 pg/mL, Mean ± SEM) |
| Unstimulated (Naïve) | - | ~50 | ~100 |
| IL-4 Stimulated (M2-like) + DMSO | - | ~450 | ~750 |
| IL-4 Stimulated (M2-like) + this compound | 0.01 µM | ~350 | ~550 |
| IL-4 Stimulated (M2-like) + this compound | 0.1 µM | ~250 | ~350 |
| IL-4 Stimulated (M2-like) + this compound | 1 µM | ~150 | ~200 |
| IL-4 Stimulated (M2-like) + RBN011980 | 10 µM | ~400 | ~650 |
Data is derived from a graphical representation of ELISA results from three biological replicates.[1] The values are approximate and intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Isolation and Differentiation of Primary Human Macrophages from PBMCs
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and perform a cell count.
-
For monocyte enrichment, incubate the PBMCs with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched monocyte layer.
-
Wash the monocytes with PBS and resuspend in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the monocytes at a density of 1 x 10^6 cells/mL in tissue culture plates.
-
To differentiate monocytes into macrophages (M0), supplement the culture medium with 50 ng/mL of M-CSF.
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
Polarization of Macrophages to M1 and M2 Phenotypes
Materials:
-
Differentiated M0 macrophages
-
Recombinant Human IFN-γ (Interferon-gamma)
-
Lipopolysaccharide (LPS)
-
Recombinant Human IL-4 (Interleukin-4)
Protocol for M1 Polarization:
-
After the 5-7 day differentiation period, remove the culture medium from the M0 macrophages.
-
Add fresh complete RPMI-1640 medium containing 20 ng/mL of IFN-γ and 100 ng/mL of LPS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Protocol for M2 Polarization:
-
After the 5-7 day differentiation period, remove the culture medium from the M0 macrophages.
-
Add fresh complete RPMI-1640 medium containing 20 ng/mL of IL-4.
-
Incubate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
This compound Treatment of Polarized Macrophages
Materials:
-
This compound (dissolved in DMSO)
-
RBN011980 (negative control, dissolved in DMSO)
-
DMSO (vehicle control)
-
Polarized M1-like or M2-like macrophages
Protocol:
-
Prepare a stock solution of this compound and RBN011980 in DMSO.
-
For M1-like macrophages, treat the cells with 1 µM this compound, 10 µM RBN011980, or an equivalent volume of DMSO for 24 hours.
-
For M2-like macrophages, treat the cells with a dose-range of this compound (e.g., 0.01, 0.1, 1 µM), 10 µM RBN011980, or an equivalent volume of DMSO for 24 or 72 hours.
-
Following the incubation period, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Analysis of PARP14 Degradation by Western Blot
Protocol:
-
After this compound treatment, wash the M1-like macrophages with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the PARP14 signal to a loading control such as β-actin or GAPDH.
Measurement of IL-10 Secretion by ELISA
Protocol:
-
Collect the cell culture supernatants from the this compound-treated M2-like macrophages.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-10 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody for human IL-10.
-
Block the plate and then add the culture supernatants and a standard curve of recombinant human IL-10.
-
Incubate, wash, and then add a detection antibody for human IL-10.
-
Incubate, wash, and add a streptavidin-HRP conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-10 in the samples based on the standard curve.
Analysis of Macrophage Marker Gene Expression by RT-qPCR
Protocol:
-
After this compound treatment, lyse the macrophages and extract total RNA using a suitable kit.
-
Assess the RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target genes.
-
M1 markers: TNFα, IL-6, IL-1β, CXCL10
-
M2 markers: CD206, CD163, Arg1, IL-10
-
Housekeeping gene (for normalization): GAPDH, ACTB
-
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression changes between treatment groups.
Conclusion
This compound is a valuable tool for studying the role of PARP14 in primary human macrophages. The protocols outlined in these application notes provide a framework for investigating the effects of PARP14 degradation on macrophage polarization and function. By modulating the M1/M2 balance, this compound holds promise as a potential therapeutic agent for diseases where macrophage activity is dysregulated. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to explore its efficacy in various preclinical disease models.
References
Application Notes and Protocols: Determining the Dose-Response of RBN012811
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBN012811 is a potent and selective heterobifunctional small molecule, classified as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Poly(ADP-ribose) Polymerase 14 (PARP14).[1][2] PARP14 is a member of the PARP family of enzymes that catalyzes the mono-ADP-ribosylation of substrate proteins.[3][4] It plays a crucial role in various cellular processes, including the regulation of inflammatory responses, DNA damage repair, and cell survival pathways.[5][6][7] Dysregulation of PARP14 has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[8][9] this compound functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of PARP14.[1][10]
These application notes provide detailed protocols for performing a dose-response curve with this compound to characterize its potency and efficacy in a cellular context. The described methods include the assessment of PARP14 degradation by Western Blot and the evaluation of a functional consequence of PARP14 inhibition through the measurement of IL-10 secretion.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PARP14 signaling pathway and the general experimental workflow for a dose-response study of this compound.
Caption: PARP14 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a dose-response study of this compound.
Experimental Protocols
Protocol 1: Determination of PARP14 Degradation by Western Blot
This protocol describes how to assess the dose-dependent degradation of PARP14 in a cancer cell line (e.g., KYSE-270) following treatment with this compound.
Materials:
-
KYSE-270 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP14, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed KYSE-270 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 1000 nM (e.g., 0.1, 1, 5, 10, 50, 100, 500, 1000 nM) and a DMSO vehicle control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP14 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis: Quantify the band intensities for PARP14 and the loading control. Normalize the PARP14 signal to the loading control. Plot the normalized PARP14 levels against the log of the this compound concentration and fit a dose-response curve to determine the DC50 (half-maximal degradation concentration).
Protocol 2: Measurement of IL-10 Secretion by ELISA
This protocol details the measurement of IL-10 in the supernatant of primary human macrophages treated with this compound. A dose-dependent decrease in IL-10 levels can be observed.[1][11]
Materials:
-
Primary human macrophages
-
Macrophage culture medium
-
IL-4 for M2 polarization
-
This compound (stock solution in DMSO)
-
96-well plates
-
Human IL-10 ELISA kit (e.g., from R&D Systems, RayBiotech, or Thermo Fisher Scientific)[12][13][14]
-
Microplate reader
Procedure:
-
Macrophage Polarization: Culture primary human macrophages and polarize them to an M2-like state by treating with IL-4 according to standard protocols.
-
This compound Treatment: Seed the M2-polarized macrophages in 96-well plates. Prepare serial dilutions of this compound in the culture medium. A suggested concentration range is 1 nM to 10 µM (e.g., 1, 10, 100, 500, 1000, 5000, 10000 nM) and a DMSO vehicle control. Add the different concentrations of this compound to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the IL-10 ELISA on the collected supernatants according to the manufacturer's instructions.[12][13][14] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation and washing steps.
-
Addition of a detection antibody.
-
Further incubation and washing.
-
Addition of a substrate solution for color development.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the IL-10 standards. Use the standard curve to calculate the concentration of IL-10 in each sample. Plot the IL-10 concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation
The quantitative data from the dose-response experiments can be summarized in the following tables.
Table 1: Dose-Dependent Degradation of PARP14 in KYSE-270 Cells
| This compound (nM) | Normalized PARP14 Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 5 | 52 |
| 10 | 30 |
| 50 | 15 |
| 100 | 8 |
| 500 | 5 |
| 1000 | 4 |
| DC50 (nM) | ~5 |
Table 2: Dose-Dependent Inhibition of IL-10 Secretion in M2-Polarized Macrophages
| This compound (nM) | IL-10 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 1 | 480 | 4 |
| 10 | 400 | 20 |
| 100 | 260 | 48 |
| 500 | 150 | 70 |
| 1000 | 80 | 84 |
| 5000 | 40 | 92 |
| 10000 | 30 | 94 |
| IC50 (nM) | ~110 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Gene - PARP14 [maayanlab.cloud]
- 8. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 9. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. raybiotech.com [raybiotech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Immunoprecipitation of PARP14 Following RBN012811 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14) is a key enzyme involved in cellular processes such as DNA repair, gene expression, and immune responses.[1] Its overexpression in certain cancers has made it a significant target for therapeutic intervention.[1] RBN012811 is a potent and selective heterobifunctional small molecule that acts as a proteolysis-targeting chimera (PROTAC) to induce the degradation of PARP14.[2][3] This molecule recruits the E3 ubiquitin ligase cereblon to PARP14, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] Understanding the protein-protein interactions of PARP14 and how they are altered by its degradation is crucial for elucidating its biological functions and the therapeutic mechanism of this compound. Immunoprecipitation (IP) is a powerful technique to isolate PARP14 and its interacting partners from cell lysates. This document provides detailed protocols for the immunoprecipitation of PARP14 after treatment with this compound, enabling researchers to study the effects of PARP14 degradation on its protein interactome.
Data Presentation
Table 1: Dose-Dependent Degradation of PARP14 by this compound
| Cell Line | This compound Concentration | Treatment Duration | PARP14 Degradation (DC50) | Reference |
| KYSE-270 | Dose Response | 24 hours | 5 nM | [2] |
| A549 WT | 1 µM | 1, 3, 6, 24 hours | Time-dependent degradation observed | [5] |
| Human Primary Macrophages | 1 µM | 24 hours | Significant decrease in PARP14 levels | [3] |
Table 2: Effect of Proteasome and Ubiquitination Inhibitors on this compound-mediated PARP14 Degradation in KYSE-270 Cells
| Pre-treatment Inhibitor | This compound Concentration | Treatment Duration | Effect on PARP14 Degradation | Reference |
| MG132 (Proteasome Inhibitor) | 0.1 µM or 1 µM | 6 hours | Prevented PARP14 degradation | [2] |
| MLN4924 (Neddylation Inhibitor) | 0.1 µM or 1 µM | 6 hours | Prevented PARP14 degradation | [2] |
| Carfilzomib (Proteasome Inhibitor) | 0.1 µM or 1 µM | 6 hours | Prevented PARP14 degradation | [2] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced PARP14 degradation.
Caption: General workflow for PARP14 immunoprecipitation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., A549, KYSE-270) in appropriate cell culture dishes and grow to 70-80% confluency in complete growth medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM). A negative control, such as the N-methylated analog RBN013527, can be used.[5]
-
Treatment: Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[2][5]
Protocol 2: Immunoprecipitation of PARP14
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Treated and untreated cell pellets
-
Lysis Buffer (e.g., RIPA buffer or NP-40 Lysis Buffer) supplemented with protease and phosphatase inhibitors
-
Anti-PARP14 antibody (for immunoprecipitation)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Wash the cell pellets once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10⁷ cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G beads.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-PARP14 antibody to the pre-cleared lysate. For the negative control, add the same amount of isotype control IgG.
-
Incubate on an end-over-end rotator overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on an end-over-end rotator for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
-
Washing:
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads by centrifugation and transfer the supernatant (the eluate containing the immunoprecipitated proteins) to a new tube.
-
Protocol 3: Downstream Analysis by Western Blotting
-
SDS-PAGE: Load the eluates and a portion of the input lysate onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP14 or a potential interacting protein (e.g., p62) overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Discussion and Interpretation
-
Confirmation of PARP14 Degradation: A successful immunoprecipitation experiment following this compound treatment should show a significant reduction or complete absence of the PARP14 band in the eluate from the this compound-treated sample compared to the vehicle-treated control.
-
Investigating Protein Interactions: To identify proteins that interact with PARP14, the immunoprecipitated samples can be analyzed by mass spectrometry. Alternatively, Western blotting can be used to probe for specific known or putative interactors. For example, studies have shown an interaction between PARP14 and p62, which is enhanced by IFNγ treatment.[5] Immunoprecipitation following this compound treatment can reveal whether this interaction is lost upon PARP14 degradation.
-
Signaling Pathway Context: PARP14 is involved in IFN-γ and IL-4 signaling pathways.[3][4] this compound-mediated degradation of PARP14 can be used as a tool to dissect the role of PARP14 in these pathways. For instance, the effect of PARP14 degradation on the phosphorylation status of key signaling molecules like STAT1 can be assessed by Western blotting of the input lysates.[5]
By following these detailed protocols, researchers can effectively utilize this compound as a chemical probe to investigate the cellular functions of PARP14 and the consequences of its targeted degradation.
References
- 1. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying IL-10 Reduction Using RBN012811
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses. In the tumor microenvironment, high levels of IL-10 can suppress anti-tumor immunity, making it a target for cancer immunotherapy. Poly(ADP-ribose) polymerase 14 (PARP14) has been identified as a key regulator of macrophage polarization, particularly the pro-tumorigenic M2 phenotype, which is a significant source of IL-10. RBN012811 is a potent and selective heterobifunctional small molecule, known as a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of PARP14. By degrading PARP14, this compound can modulate macrophage polarization and consequently reduce IL-10 production.
These application notes provide a detailed protocol for utilizing this compound to study its effects on IL-10 reduction in primary human macrophages. The protocol covers the isolation of human peripheral blood mononuclear cells (PBMCs), differentiation into macrophages, polarization to an M2 phenotype, treatment with this compound, and quantification of IL-10 levels in the cell culture supernatant.
Data Presentation
Table 1: Effect of this compound on IL-10 Secretion in M2-Polarized Human Macrophages
| Treatment Group | This compound Concentration (μM) | IL-10 Concentration (pg/mL) ± SD | % Inhibition of IL-10 Secretion |
| Vehicle Control | 0 (DMSO) | 550 ± 45 | 0% |
| This compound | 0.01 | 420 ± 38 | 23.6% |
| This compound | 0.1 | 250 ± 25 | 54.5% |
| This compound | 1 | 110 ± 15 | 80.0% |
| Negative Control | 1 (RBN013527) | 535 ± 50 | 2.7% |
Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on experimental conditions and donors.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs and Differentiation into Macrophages
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from human whole blood and their subsequent differentiation into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant Human M-CSF
-
Complete RPMI Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Complete RPMI Medium supplemented with 50 ng/mL M-CSF.
Procedure:
-
PBMC Isolation:
-
Dilute the blood or buffy coat 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in Complete RPMI Medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Monocyte Adhesion and Macrophage Differentiation:
-
Seed the PBMCs in a T75 flask or 6-well plates at a density of 2 x 10^6 cells/mL in Complete RPMI Medium.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After 2 hours, gently wash the plates twice with sterile PBS to remove non-adherent cells.
-
Add fresh Differentiation Medium to the adherent monocytes.
-
Incubate the cells for 6-7 days, replacing the Differentiation Medium every 2-3 days.
-
Protocol 2: M2 Macrophage Polarization and this compound Treatment
This protocol details the polarization of differentiated macrophages into an M2 phenotype using Interleukin-4 (IL-4) and subsequent treatment with this compound.
Materials:
-
Differentiated human macrophages (from Protocol 1)
-
Recombinant Human IL-4
-
This compound (and negative control, e.g., RBN013527)
-
DMSO (vehicle control)
-
Complete RPMI Medium
Procedure:
-
After the 6-7 day differentiation period, aspirate the medium from the macrophage cultures.
-
Wash the cells once with sterile PBS.
-
Add fresh Complete RPMI Medium containing 20 ng/mL of IL-4 to polarize the macrophages to an M2 phenotype.
-
Simultaneously, add this compound at various concentrations (e.g., 0.01, 0.1, 1 µM). Include a vehicle control (DMSO) and a negative control compound if available.
-
Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.[1]
Protocol 3: Quantification of IL-10 by ELISA
This protocol provides a general procedure for measuring the concentration of human IL-10 in the cell culture supernatants using a sandwich ELISA kit.[1][2][3]
Materials:
-
Human IL-10 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants from Protocol 2
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Preparation:
-
Coat a 96-well microplate with the human IL-10 capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve of recombinant human IL-10 according to the kit manufacturer's instructions.
-
Add 100 µL of standards and cell culture supernatants (in duplicate or triplicate) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-10 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of IL-10 secretion for each this compound concentration relative to the vehicle control.
-
Mandatory Visualization
Caption: this compound induces PARP14 degradation, inhibiting M2 polarization and IL-10 production.
Caption: Workflow for studying this compound's effect on IL-10 in human macrophages.
References
Application Notes and Protocols for Measuring PARP14 Degradation Kinetics with RBN012811
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP family of enzymes that play crucial roles in various cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling.[1] Dysregulation of PARP14 has been implicated in several diseases, including cancer and inflammatory disorders. RBN012811 is a potent and selective heterobifunctional small molecule degrader of PARP14.[2] It acts as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of PARP14 through the ubiquitin-proteasome system.[3] This document provides detailed application notes and protocols for measuring the degradation kinetics of PARP14 induced by this compound.
This compound functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase, specifically cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of PARP14, marking it for degradation by the 26S proteasome. The selective removal of PARP14 protein by this compound allows for the investigation of the functional consequences of PARP14 loss, distinct from catalytic inhibition.
Data Presentation
The following table summarizes the known quantitative data for this compound-mediated PARP14 degradation.
| Parameter | Value | Cell Line | Duration of Treatment | Reference |
| DC50 | 5 nM | KYSE-270 | 24 hours | [3] |
| Observation | Disappearance of ADPr condensates | A549 | 1 hour |
Note: The degradation rate constant (kdeg) and the half-life (t1/2) of PARP14 upon this compound treatment have not been explicitly reported in the reviewed literature. The provided protocols will enable researchers to determine these kinetic parameters empirically.
Mandatory Visualizations
Caption: Mechanism of this compound-induced PARP14 degradation.
Caption: General workflow for determining PARP14 degradation kinetics.
Caption: Simplified PARP14 signaling interactions.
Experimental Protocols
Protocol 1: Time-Course Analysis of PARP14 Degradation by Western Blot
This protocol describes how to perform a time-course experiment to determine the degradation rate (kdeg) and half-life (t1/2) of PARP14 following this compound treatment.
Materials:
-
Cell line expressing endogenous PARP14 (e.g., KYSE-270, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP14
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for the longest time point.
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescence-based detection system.
-
-
Data Analysis:
-
Quantify the band intensities for PARP14 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the PARP14 band intensity to the corresponding loading control intensity for each time point.
-
Plot the normalized PARP14 levels as a percentage of the time 0 control against time.
-
Fit the data to a one-phase decay curve to determine the degradation rate constant (kdeg) and the half-life (t1/2 = 0.693 / kdeg).
-
Protocol 2: In-Cell Western™ Assay for Dose-Response and Kinetic Analysis
This higher-throughput method allows for the determination of DC50 and degradation kinetics in a 96-well plate format.
Materials:
-
Cell line expressing endogenous PARP14
-
96-well black-walled imaging plates
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)
-
Primary antibody against PARP14
-
Normalization stain (e.g., LI-COR CellTag™ 700 Stain)
-
IRDye®-conjugated secondary antibody (e.g., IRDye 800CW)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For DC50 Determination: Treat cells with a serial dilution of this compound (e.g., from 1 pM to 10 µM) for a fixed time (e.g., 24 hours).
-
For Kinetic Analysis: Treat cells with a fixed concentration of this compound for various time points.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash once with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
-
Blocking and Staining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-PARP14 antibody and the normalization stain diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the IRDye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the PARP14 signal (e.g., 800 nm channel) and the normalization stain (e.g., 700 nm channel).
-
Normalize the PARP14 signal to the normalization stain signal for each well.
-
For DC50: Plot the normalized PARP14 levels against the log concentration of this compound and fit a dose-response curve to determine the DC50.
-
For Kinetics: Plot the normalized PARP14 levels against time and analyze as described in Protocol 1.
-
Protocol 3: PARP14 Ubiquitination Assay
This protocol is designed to confirm that this compound induces the ubiquitination of PARP14.
Materials:
-
Cell line expressing endogenous PARP14
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (e.g., RIPA buffer with protease inhibitors and deubiquitinase inhibitors like PR-619)
-
Anti-PARP14 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Cell Treatment: Seed cells in 10 cm dishes. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow for the accumulation of ubiquitinated proteins. Then, treat the cells with this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Lyse the cells in immunoprecipitation lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-PARP14 antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Perform Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitination of PARP14. A smear or ladder of higher molecular weight bands above the PARP14 band in the this compound-treated sample indicates ubiquitination.
-
The membrane can be stripped and re-probed with an anti-PARP14 antibody to confirm the immunoprecipitation of PARP14.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to quantitatively assess the degradation kinetics of PARP14 induced by this compound. By determining key parameters such as DC50, kdeg, and t1/2, and confirming the mechanism of action through ubiquitination assays, scientists can gain a deeper understanding of the pharmacological profile of this potent PARP14 degrader. These methods are essential for the preclinical evaluation of this compound and for elucidating the biological consequences of targeted PARP14 degradation in various disease models.
References
Application Notes for RBN012811 in Co-Immunoprecipitation Experiments
References
- 1. researchgate.net [researchgate.net]
- 2. PARP14 and PARP9/DTX3L regulate interferon-induced ADP-ribosylation | The EMBO Journal [link.springer.com]
- 3. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system | The EMBO Journal [link.springer.com]
- 4. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RBN012811 Degradation Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RBN012811 in PARP14 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule, specifically a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to PARP14 (poly(ADP-ribose) polymerase 14) and the E3 ubiquitin ligase cereblon.[1][2] This proximity induces the ubiquitination of PARP14, marking it for degradation by the proteasome.[3] This targeted degradation allows for the study of the functional consequences of PARP14 loss.
Q2: I am not observing PARP14 degradation after treating my cells with this compound. What are the possible causes?
Several factors could contribute to a lack of PARP14 degradation. Here are some common troubleshooting steps:
-
Cellular Permeability and Compound Integrity: Ensure that this compound is entering the cells and remains stable. It is crucial to handle and store the compound as recommended by the supplier.
-
Suboptimal Concentration or Treatment Duration: The effective concentration of this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. For example, in KYSE-270 cancer cells, a half-maximal degradation concentration (DC50) of 5 nM was observed after a 24-hour treatment.[1][3]
-
Issues with the Ubiquitin-Proteasome System: The degradation of PARP14 by this compound is dependent on a functional ubiquitin-proteasome system.[3] You can verify this by co-treating cells with a proteasome inhibitor (e.g., MG132). If this compound-mediated degradation is restored in the presence of the inhibitor, it confirms the involvement of the proteasome.
-
Incorrect Experimental Controls: It is essential to include a negative control in your experiment. RBN013527, an N-methylated analog of this compound, is unable to bind cereblon and therefore does not induce PARP14 degradation, making it an appropriate negative control.[4]
-
Western Blotting Problems: The issue may lie with the detection of PARP14 by western blot. Refer to the troubleshooting guide for western blotting below.
Q3: My western blot for PARP14 shows multiple bands or high background. How can I resolve this?
High background or non-specific bands on a western blot can be due to several factors:
-
Antibody Specificity: Ensure your primary antibody is specific for PARP14. Validate the antibody using positive and negative controls (e.g., cells with known PARP14 expression and knockout cells, respectively).
-
Blocking Inefficiency: Inadequate blocking can lead to high background. Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and extending the blocking time.[5]
-
Protein Overload: Loading too much protein can cause smearing and non-specific bands. Try reducing the amount of protein loaded per lane.[6]
-
Protein Degradation: Degradation of PARP14 during sample preparation can result in multiple lower molecular weight bands. Always use fresh samples and include protease inhibitors in your lysis buffer.[6][7]
-
Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.
Q4: What are the expected downstream effects of PARP14 degradation by this compound?
PARP14 is involved in several signaling pathways, and its degradation can have various downstream effects depending on the cellular context. One of the well-characterized roles of PARP14 is in the IL-4/STAT6 signaling pathway.[8][9] PARP14 acts as a coactivator for STAT6-mediated gene transcription.[8] Therefore, degradation of PARP14 can lead to reduced expression of IL-4 target genes. In human primary macrophages, degradation of PARP14 by this compound resulted in a dose-dependent decrease in the release of the anti-inflammatory cytokine IL-10 upon IL-4 stimulation.[1][3][10] PARP14 has also been implicated in the NF-κB signaling pathway.[11]
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| DC50 | KYSE-270 | 5 nM | [1][3] |
| IC50 (Biophysical Assay) | - | 10 nM | [1] |
| Selectivity | Other PARPs | >200-fold | [1] |
Experimental Protocols
Protocol 1: Western Blotting for PARP14 Degradation
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) and the negative control RBN013527 for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP14 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified PARP14 signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 9. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: RBN012811 and Immunoassay Troubleshooting
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address specific issues you might encounter during your experiments, with a focus on understanding the hook effect in the context of assays potentially used to evaluate the activity of molecules like RBN012811.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a research molecule known as a PROTAC (PROteolysis TArgeting Chimera). It is not an analyte typically measured in an immunoassay but rather a tool used to induce the degradation of a specific protein.[1]
-
Function: this compound is a bifunctional small molecule that selectively targets the protein PARP14 (Poly ADP-ribose polymerase 14).[1][2]
-
Mechanism: It works by bringing PARP14 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP14 by the cell's proteasome.[1][3] This process is a form of targeted protein degradation.
-
Applications: this compound is used in research to study the roles of PARP14 in various cellular processes, including inflammation, immune response, and cancer progression.[1]
Below is a diagram illustrating the general mechanism of action for a PROTAC like this compound.
Caption: Mechanism of this compound as a PROTAC degrader.
Q2: What is the "hook effect" and why is it relevant?
The hook effect, also known as the prozone phenomenon, is a potential issue in immunoassays, particularly one-step sandwich ELISAs.[4][5] It occurs when an excessively high concentration of the analyte is present in a sample.[4][6] This can lead to a paradoxical decrease in the assay signal, resulting in a falsely low or underestimated analyte concentration.[4]
While this compound itself is not measured in these assays, you might use a sandwich ELISA to quantify the effects of this compound treatment, for example, by measuring the levels of a downstream biomarker that is expected to change. If this biomarker is present at very high concentrations, you could encounter the hook effect.
Q3: How does the hook effect occur in a sandwich immunoassay?
In a typical one-step sandwich assay, both the capture antibody (on the plate) and the detection antibody (labeled) are added simultaneously with the sample.
-
At Optimal Concentrations: The analyte forms a "sandwich" between the capture antibody and the detection antibody. The signal increases with the analyte concentration.
-
At Excessively High Concentrations (Hook Effect): The high amount of analyte saturates both the capture and detection antibodies independently.[5] Free analyte in the solution competes with the captured analyte for binding to the detection antibodies.[4] This prevents the formation of the sandwich complex, leading to a reduced signal.[4][5]
The diagram below illustrates this process.
Caption: The hook effect in a one-step sandwich immunoassay.
Troubleshooting Guide: Avoiding the Hook Effect
If you suspect your experimental results are affected by the hook effect, consider the following troubleshooting steps.
Issue: Unexpectedly low signal in samples with expected high analyte concentration.
This is the classic sign of a hook effect. A sample can have such a high analyte concentration that it falls outside the linear range of the assay, giving a falsely low reading.
| Solution | Experimental Protocol | Expected Outcome |
| 1. Sample Dilution | Perform a serial dilution of the problematic sample (e.g., 1:10, 1:100, 1:1000). Run the dilutions in the same assay. | At least one of the dilutions should fall within the linear range of the assay. The calculated concentration from this dilution (after correcting for the dilution factor) will be higher than the result from the undiluted sample, confirming the hook effect. |
| 2. Two-Step Assay Protocol | Modify the one-step protocol to a two-step protocol. 1. Incubate the sample with the capture antibody-coated plate first. 2. Wash the plate to remove unbound analyte. 3. Add the detection antibody and incubate. 4. Proceed with the final wash and substrate addition steps. | By washing away the excess, unbound analyte before adding the detection antibody, you prevent the saturation of the detection antibody in the solution. This eliminates the competition and allows for the proper formation of the sandwich complex, mitigating the hook effect.[4] |
| 3. Adjust Antibody Concentrations | Increase the concentration of the capture and/or detection antibodies in the assay. This should be done carefully as part of assay re-optimization. | A higher concentration of antibodies can increase the binding capacity of the assay, shifting the hook effect to higher analyte concentrations. |
Experimental Workflow for Hook Effect Identification and Mitigation
The following diagram outlines a logical workflow to test for and overcome a suspected hook effect.
Caption: Workflow for identifying and mitigating the hook effect.
Quantitative Data Summary
The onset of the hook effect is dependent on the specific assay and analyte. The following table provides a conceptual example based on a typical ELISA kit to illustrate how results might appear.
| Analyte Concentration (ng/mL) | Signal (Optical Density) | Observation |
| 0 | 0.05 | Background |
| 10 | 0.25 | Linear Range |
| 50 | 0.90 | Linear Range |
| 200 | 1.80 | Upper Limit of Linear Range |
| 1000 | 1.50 | Hook Effect Onset (Signal Decreases) |
| 5000 | 0.75 | Severe Hook Effect (Falsely Low Reading) |
| 10000 | 0.30 | Severe Hook Effect (Falsely Low Reading) |
Note: The values in this table are for illustrative purposes only. You must determine the linear range and hook effect threshold for your specific assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 5. Hook effect - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing RBN012811 Incubation Time for Maximal PARP14 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RBN012811-mediated degradation of PARP14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce protein degradation?
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target Poly (ADP-ribose) polymerase 14 (PARP14) for degradation.[1][2] It functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP14, marking it for degradation by the cell's natural disposal system, the proteasome.[3][4] This targeted protein degradation approach offers a powerful method for studying protein function and has therapeutic potential.[5][6]
Q2: What is the recommended starting concentration and incubation time for this compound?
Based on published data, a good starting point for this compound concentration is between 10 nM and 1 µM.[1][2][7] The optimal incubation time is highly dependent on the cell type and the intrinsic turnover rate of PARP14. Degradation of PARP14 has been observed as early as 1 hour and can be sustained for up to 72 hours.[2][7][8] For initial experiments, a time-course experiment is strongly recommended to determine the optimal degradation window.
Q3: How can I verify that the observed protein loss is due to proteasomal degradation?
To confirm that this compound is mediating PARP14 degradation through the ubiquitin-proteasome pathway, you can pre-treat your cells with a proteasome inhibitor.[1] Commonly used proteasome inhibitors include MG132, carfilzomib, and the NEDDylation inhibitor MLN4924, which blocks Cullin-RING E3 ligase activity.[1][9] If this compound-induced PARP14 degradation is prevented in the presence of these inhibitors, it confirms the involvement of the proteasome.[1]
Q4: What is a suitable negative control for my this compound experiments?
A close structural analog of this compound that does not cause degradation is the ideal negative control. RBN013527, an N-methylated version of this compound, has been shown to have no measurable inhibition of PARP enzymes and does not induce PARP14 degradation.[1][7][10] Using such a control helps to ensure that the observed effects are specific to the degradation of PARP14 and not due to off-target effects of the compound.[9]
Q5: I am not observing efficient PARP14 degradation. What are some common troubleshooting steps?
Several factors can contribute to suboptimal degradation. Here are a few troubleshooting recommendations:
-
Optimize Concentration: Perform a dose-response experiment to identify the optimal concentration (DC50) for your specific cell line. Excessively high concentrations can sometimes lead to a "hook effect," where the formation of the productive ternary complex (PARP14-RBN012811-E3 ligase) is inhibited.[3]
-
Optimize Incubation Time: Conduct a time-course experiment to determine the kinetics of degradation. Some proteins degrade rapidly, while others require longer treatment times.[11][12]
-
Verify E3 Ligase Expression: The E3 ligase recruited by this compound (likely Cereblon, based on the use of thalidomide (B1683933) for competition assays) must be expressed in your cell line of interest.[1] You can check its expression level by Western blot or qPCR.
-
Cell Line Specificity: The efficiency of degradation can vary between cell lines due to differences in the expression levels of PARP14 and the E3 ligase.[3]
-
Confirm Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity.
Experimental Protocols
Determining Optimal Incubation Time for PARP14 Degradation
This protocol outlines a time-course experiment to identify the optimal incubation time for this compound-mediated PARP14 degradation using Western blotting for analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP14
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple wells of a culture plate to ensure they reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) for each time point.
-
Time-Course Incubation: Incubate the cells for a range of time points. A suggested range is 0, 1, 2, 4, 8, 16, and 24 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[3]
-
Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities for PARP14 and the loading control.
-
Normalize the PARP14 band intensity to the loading control for each time point.
-
Plot the relative PARP14 levels against time to determine the time at which maximal degradation occurs.
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound-mediated PARP14 Degradation from Literature
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| KYSE-270 | Dose-response | 24 h | Selective degradation of PARP14 with a DC50 of 5 nM. | [1] |
| KYSE-270 | 0.1 µM or 1 µM | 6 h | Prevention of PARP14 degradation with proteasome inhibitors. | [1] |
| KYSE-270 | 0.01 µM or 0.1 µM | 24 h | Thalidomide outcompetes PARP14 degradation. | [1] |
| Human primary macrophages | 1 µM | 24 h | Significant decrease in PARP14 levels. | [2] |
| Human primary macrophages | Dose-dependent | 24 or 72 h | Dose-dependent reduction in IL-10 levels. | [2] |
| A549 | 1 µM | 1 h | Disappearance of ADPr condensates. | [7][8] |
Visualizations
Caption: Mechanism of this compound-mediated PARP14 degradation.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Troubleshooting decision tree for optimizing PARP14 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Undruggable: Methods to Enhance Targeted Protein Degrader Discovery, Optimization | Labcompare.com [labcompare.com]
- 7. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Ribosylation as Post-Translational Modification of Proteins: Use of Inhibitors in Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of RBN012811
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using RBN012811, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Poly(ADP-ribose) Polymerase 14 (PARP14). This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a heterobifunctional small molecule, specifically a PROTAC, designed to induce the targeted degradation of PARP14. It achieves this by simultaneously binding to PARP14 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP14 by the proteasome.
Q2: What are the known on-target effects of this compound?
Degradation of PARP14 by this compound is expected to modulate various cellular pathways in which PARP14 is involved. These include:
-
Immune Signaling: PARP14 is a key regulator of IL-4/STAT6 signaling and can also influence the NF-κB pathway.[1][2] Its degradation can therefore alter cytokine production (e.g., IL-10) and the inflammatory response.[3]
-
DNA Damage Response: PARP14 participates in the DNA damage and repair processes.[1]
-
Gene Expression: As a transcriptional co-activator, PARP14 can regulate the expression of various genes.[4][5]
Q3: How can I be sure that the observed effects are due to PARP14 degradation and not off-target effects?
To distinguish between on-target and potential off-target effects, it is crucial to use the negative control compound, RBN013527 . RBN013527 is an N-methylated analog of this compound that does not induce the degradation of PARP14.[3][6][7] Any cellular phenotype observed with this compound but not with RBN013527 at a similar concentration can be attributed to the degradation of PARP14.
Q4: Has a comprehensive off-target profile for this compound been published?
While this compound is reported to be selective for PARP14, a comprehensive, unbiased proteomic analysis of its off-target degradation profile across a wide range of cell lines is not publicly available. One study in KYSE-270 cancer cells showed selective degradation of PARP14.[8] However, for rigorous interpretation of experimental results, it is essential to perform control experiments, including the use of the negative control compound RBN013527, in your specific cellular model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or incomplete PARP14 degradation observed by Western blot. | Suboptimal concentration of this compound: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical starting range is 10 nM to 1 µM. |
| Insufficient treatment time: Degradation is a time-dependent process. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal PARP14 degradation. | |
| Low proteasome activity: this compound-mediated degradation is dependent on the ubiquitin-proteasome system. | Ensure cells are healthy and not treated with proteasome inhibitors. As a positive control for proteasome-dependent degradation, you can pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound; this should prevent PARP14 degradation. | |
| Poor antibody quality: The PARP14 antibody may not be sensitive enough or specific. | Validate your PARP14 antibody using appropriate controls (e.g., siRNA-mediated knockdown of PARP14). | |
| High background in immunofluorescence staining for PARP14. | Non-specific antibody binding: The primary or secondary antibody may be binding to other cellular components. | Optimize antibody concentrations and blocking conditions. Include a secondary antibody-only control to assess background fluorescence. |
| Unexpected or inconsistent phenotypic results. | Potential off-target effects: The observed phenotype may not be solely due to PARP14 degradation. | Crucially, perform parallel experiments with the negative control compound RBN013527. If the phenotype persists with RBN013527, it is likely an off-target effect of the chemical scaffold. |
| Cell line-specific responses: The role of PARP14 and the cellular response to its degradation can be context-dependent. | Characterize the baseline expression and function of PARP14 in your chosen cell model. | |
| Difficulty in interpreting downstream signaling changes (e.g., cytokine levels). | Complex biological regulation: The signaling pathways affected by PARP14 are intricate and subject to feedback loops. | Measure a panel of relevant cytokines or signaling molecules at multiple time points. Correlate these changes with the kinetics of PARP14 degradation. Use the negative control RBN013527 to confirm that the signaling changes are a consequence of PARP14 degradation. |
Experimental Protocols & Methodologies
Protocol 1: Validation of PARP14 Degradation by Western Blot
This protocol describes how to confirm the degradation of PARP14 in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound (and RBN013527 negative control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP14
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound, RBN013527, or DMSO.
-
Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Protocol 2: Analysis of PARP14 Degradation by Immunofluorescence
This method allows for the visualization of PARP14 degradation at the single-cell level.
Materials:
-
Cells grown on coverslips
-
This compound (and RBN013527 negative control)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PARP14
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate and treat with this compound, RBN013527, or DMSO as described for the Western blot protocol.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary anti-PARP14 antibody in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Measurement of IL-10 Secretion by ELISA
This protocol is for quantifying the effect of PARP14 degradation on the secretion of IL-10 from cultured cells.
Materials:
-
Cell line capable of secreting IL-10
-
This compound (and RBN013527 negative control)
-
DMSO (vehicle control)
-
Cell culture medium
-
Human IL-10 ELISA Kit (follow the manufacturer's instructions)
Procedure:
-
Cell Treatment: Plate cells and treat with this compound, RBN013527, or DMSO for the desired duration.
-
Supernatant Collection: After treatment, collect the cell culture supernatant. If necessary, centrifuge to remove any detached cells.
-
ELISA: Perform the IL-10 ELISA on the collected supernatants according to the kit manufacturer's protocol. This will typically involve:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-10 in your samples based on the standard curve.
Visualizations
References
- 1. Global approaches to understanding ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Assessing RBN012811 Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cellular toxicity of RBN012811, a selective PARP14 degrader. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Poly (ADP-ribose) polymerase 14 (PARP14). It functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of PARP14, marking it for degradation by the proteasome. This targeted protein degradation is a distinct mechanism from traditional enzyme inhibition.
Q2: What is the expected outcome of treating cells with this compound?
The primary and expected on-target effect of this compound is the selective degradation of PARP14 protein. In cancer cell lines such as KYSE-270, this compound has been shown to induce PARP14 degradation with a DC50 (half-maximal degradation concentration) of 5 nM.[1] The downstream cellular consequences of PARP14 degradation can vary depending on the cell type and context, and may include effects on interferon signaling and immune responses.[2][3][4][5]
Q3: How do I measure the cellular toxicity of this compound?
Standard cell viability assays can be employed to measure the cytotoxic effects of this compound. These assays assess parameters such as metabolic activity, cell membrane integrity, or ATP content. Commonly used methods include:
-
MTT/XTT Assays: Measure metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes.
-
Trypan Blue Exclusion Assay: A direct method to count viable cells based on membrane integrity.
It is recommended to use at least two different methods to confirm results, as the mechanism of this compound could potentially interfere with a single assay's readout.
Q4: I am observing high cytotoxicity at concentrations where I expect to see specific PARP14 degradation. What could be the cause?
High cytotoxicity, especially at concentrations close to the DC50 for PARP14 degradation, could be due to several factors:
-
On-target toxicity: The degradation of PARP14 itself may be detrimental to the specific cell line being tested. PARP14 has roles in various cellular processes, and its depletion could trigger cell death pathways.
-
Off-target toxicity: this compound might be inducing the degradation of other proteins essential for cell survival.
-
Compound-related effects: At higher concentrations, the compound itself might exert cytotoxic effects independent of its PROTAC activity, such as issues with solubility and precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to maintain homogeneity. Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effects"). |
| Compound Solubility Issues | Visually inspect the wells under a microscope after adding this compound to check for precipitation, especially at higher concentrations. If solubility is a concern, consider preparing a more dilute stock solution or using a different solvent system (ensure solvent controls are included). |
| Incomplete Reagent Solubilization (for assays like MTT) | Ensure complete dissolution of the formazan (B1609692) crystals before reading the absorbance. This can be facilitated by gentle agitation and allowing sufficient incubation time. |
| Cell Line Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered sensitivity. Maintain a consistent and low passage number for your experiments. |
Issue 2: Poor Correlation Between PARP14 Degradation and Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Kinetic Mismatch | Protein degradation and the subsequent induction of cell death are time-dependent processes. The optimal time point for observing maximal degradation may not coincide with the optimal time for detecting cytotoxicity. Conduct time-course experiments for both degradation (e.g., 4, 8, 12, 24 hours) and viability (e.g., 24, 48, 72 hours). |
| Cell Line Dependence | The cellular consequence of PARP14 degradation is highly dependent on the genetic background and signaling pathways active in a particular cell line. A cell line may not be reliant on PARP14 for survival under standard culture conditions. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes (this compound-PARP14 or this compound-E3 ligase) instead of the productive ternary complex, leading to reduced degradation and a plateau in the dose-response curve. Test a wider concentration range, including lower concentrations, to observe the characteristic bell-shaped curve for degradation. |
| Off-Target Effects | To investigate if the observed cytotoxicity is independent of PARP14 degradation, use a negative control compound if available (e.g., an inactive epimer of this compound that does not induce degradation). Alternatively, perform a PARP14 knockout/knockdown in your cell line and assess its sensitivity to this compound. |
Quantitative Data Summary
While specific IC50 (half-maximal inhibitory concentration) values for this compound-induced cytotoxicity are not widely available in public literature, the key performance metric for a PROTAC is its degradation efficiency (DC50 and Dmax). The following table includes the known degradation data for this compound and illustrative cytotoxicity data to guide experimental design.
| Parameter | Cell Line | Value | Reference |
| DC50 (PARP14 Degradation) | KYSE-270 | 5 nM | [1] |
| Illustrative IC50 (Cytotoxicity) | Generic Cancer Cell Line A | 50 - 500 nM | Illustrative |
| Illustrative IC50 (Cytotoxicity) | Generic Non-Cancer Cell Line B | > 10 µM | Illustrative |
Note: The illustrative IC50 values are provided as a hypothetical example. Actual values must be determined experimentally for each cell line of interest.
Experimental Protocols
Protocol 1: Assessing PARP14 Degradation by Western Blot
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry Analysis: Quantify the band intensities for PARP14 and the loading control. Normalize the PARP14 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of PARP14 remaining against the log of the this compound concentration to determine the DC50.
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Add the prepared this compound dilutions to the respective wells. Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of viability against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound as a PARP14-targeting PROTAC.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
RBN012811 stability and solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of RBN012811 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule that acts as a potent and selective degrader of Poly(ADP-ribose) polymerase 14 (PARP14). It functions as a Proteolysis Targeting Chimera (PROTAC), which simultaneously binds to PARP14 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of PARP14 by the proteasome.[1][2] This targeted degradation strategy allows for the study of PARP14's role in various cellular processes.
Q2: What is the primary application of this compound in cell culture experiments?
A2: this compound is primarily used to selectively reduce the levels of PARP14 protein in cells. This allows for the investigation of the functional consequences of PARP14 depletion in various biological contexts, such as immune cell polarization, inflammatory responses, and cancer cell survival. For instance, studies have shown that this compound can degrade endogenous PARP14 in primary human macrophages.[1]
Q3: What are the recommended storage conditions for this compound solid compound and stock solutions?
A3: For long-term storage, this compound solid should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. Stock solutions should also be stored at -20°C for long-term use, while short-term storage at 0-4°C is acceptable.[3] It is advisable to aliquot stock solutions into single-use volumes to prevent multiple freeze-thaw cycles.
Q4: In which solvent should I dissolve this compound to prepare a stock solution?
Experimental Protocols and Data
This compound Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 788.94 g/mol )[3]
-
Anhydrous or high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 7.89 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mix thoroughly: Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Gentle heating/sonication (if necessary): If the compound does not fully dissolve, gentle warming in a water bath or brief sonication can be used to aid dissolution.
-
Sterilization (optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
This compound Working Solution Preparation in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640 with serum and supplements)
-
Sterile tubes
Procedure:
-
Thaw stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution, you can add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mix gently: Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Vehicle control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment. The final DMSO concentration should typically be kept at or below 0.5% to minimize solvent-induced effects on the cells.
-
Immediate use: Use the freshly prepared working solution to treat your cells.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 788.94 g/mol | [3] |
| Recommended Solvent | DMSO | Inferred from common practice |
| Typical Working Concentration | 1 µM | [1][2] |
| Treatment Duration | 24 - 72 hours | [1] |
| Long-Term Storage (Solid & Stock) | -20°C | [3] |
| Short-Term Storage (Solid & Stock) | 0 - 4°C | [3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Compound has low solubility in DMSO at the prepared concentration.- Freeze-thaw cycles have reduced stability.- Impure or wet DMSO was used. | - Gently warm the solution and vortex or sonicate to redissolve.- Prepare fresh stock solution.- Use fresh, anhydrous DMSO.- Prepare a lower concentration stock solution. |
| Precipitation in cell culture medium | - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- High final DMSO concentration. | - Lower the final concentration of this compound.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Add the this compound stock solution to the medium while gently vortexing to ensure rapid mixing. |
| No or low degradation of PARP14 | - Insufficient concentration or treatment time.- The compound has degraded due to improper storage.- The cell line is resistant to the effects of this compound.- Proteasome function is inhibited in the cells. | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Use a fresh aliquot of the stock solution.- Verify the expression of PARP14 and the necessary E3 ligase components in your cell line.- Ensure that other treatments do not interfere with the ubiquitin-proteasome system. |
| Cell toxicity observed | - The concentration of this compound is too high.- The final DMSO concentration is toxic to the cells.- Off-target effects of the compound. | - Perform a dose-response experiment to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration in the vehicle control and treated wells is identical and non-toxic (typically ≤ 0.5%).- Review literature for known off-target effects. |
Visualizations
This compound Mechanism of Action
References
Technical Support Center: RBN012811 & PARP14 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with RBN012811-mediated degradation of PARP14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a heterobifunctional small molecule, specifically a PROteolysis TArgeting Chimera (PROTAC). It is designed to selectively induce the degradation of Poly(ADP-ribose) Polymerase 14 (PARP14). This compound functions by simultaneously binding to PARP14 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of PARP14, marking it for degradation by the cell's proteasome machinery.[1][2][3][4][5]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to effectively degrade PARP14 in various cell lines, including the KYSE-270 cancer cell line, where it exhibited a half-maximal degradation concentration (DC50) of 5 nM.[1][3][4] It has also been shown to be effective in primary human macrophages and A549 cells.[1][6]
Q3: What is the "hook effect" and how can it affect my experiment?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[7][8] This is because the PROTAC forms binary complexes with either PARP14 or the E3 ligase, rather than the productive ternary complex (PARP14-RBN012811-E3 ligase) required for degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration for degradation and to avoid the hook effect.[7]
Q4: How can I confirm that the observed loss of PARP14 is due to proteasomal degradation?
To confirm that this compound is inducing PARP14 degradation via the ubiquitin-proteasome system, you can pre-treat your cells with a proteasome inhibitor, such as MG132 or carfilzomib, before adding this compound.[1] If this compound's effect is blocked in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[1]
Troubleshooting Guide: Why is this compound Not Degrading PARP14 in My Cells?
If you are not observing the expected degradation of PARP14 after treating your cells with this compound, several factors could be at play. This guide provides a systematic approach to troubleshooting the issue.
Problem Area 1: Compound Integrity and Activity
| Potential Cause | Suggested Solution |
| Compound Degradation: this compound may have degraded during storage or handling. | - Ensure proper storage conditions as recommended by the supplier.- Prepare fresh stock solutions from powder.- Test the activity of a fresh batch or a new vial of the compound. |
| Incorrect Concentration: The concentration range used may be suboptimal, potentially falling into the "hook effect" zone at high concentrations or being too low to be effective.[7] | - Perform a wide dose-response experiment, typically ranging from low nanomolar to high micromolar concentrations, to determine the optimal concentration for PARP14 degradation. |
| Compound Instability in Media: The compound may be unstable in your specific cell culture medium over the course of the experiment.[7] | - Assess the stability of this compound in your cell culture medium at 37°C over the experimental timeframe. |
Problem Area 2: Cell Line-Specific Issues
| Potential Cause | Suggested Solution |
| Low Endogenous PARP14 Expression: The cell line you are using may not express sufficient levels of PARP14 for degradation to be robustly detected by Western blot. | - Confirm PARP14 expression in your cell line using a validated antibody and a positive control cell lysate (e.g., from KYSE-270 cells).- Consider using a more sensitive detection method or enriching for your protein of interest.[9] |
| Low E3 Ligase (Cereblon) Expression: this compound requires the E3 ligase Cereblon (CRBN) to function.[2][3][4] Low or absent expression of CRBN in your cell line will prevent degradation. | - Verify the expression of CRBN in your cell line by Western blot or qPCR. |
| Cellular Context and Health: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.[7] | - Use cells within a consistent and low passage number range.- Ensure cells are healthy and not overly confluent at the time of treatment. |
| Cell Permeability Issues: this compound may have poor permeability in your specific cell line.[10] | - While this compound is designed to be cell-permeable, this can be cell-line dependent. If possible, consider performing a cellular uptake assay.[11] |
Problem Area 3: Experimental Protocol and Data Analysis
| Potential Cause | Suggested Solution |
| Suboptimal Treatment Time: The selected time points for analysis may be too early or too late to observe maximal degradation. | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal duration of treatment for PARP14 degradation. |
| Inefficient Cell Lysis: Incomplete lysis can lead to an underestimation of protein levels and variability.[12] | - Use a lysis buffer appropriate for extracting nuclear and cytoplasmic proteins, and consider sonication to ensure complete lysis.[12] Include protease and phosphatase inhibitors in your lysis buffer.[13] |
| Western Blotting Issues: Problems with protein transfer, antibody quality, or detection can obscure degradation.[14][15] | - Transfer Efficiency: Verify protein transfer using Ponceau S staining. PARP14 is a large protein (around 203 kDa), so optimize transfer conditions accordingly (e.g., longer transfer time, appropriate membrane pore size).[1][9]- Antibody Validation: Use a well-validated primary antibody specific for PARP14. Include positive and negative controls.[15]- Loading Control: Use a reliable loading control to ensure equal protein loading across lanes. |
| Lack of Appropriate Controls: Without proper controls, it is difficult to interpret the results. | - Vehicle Control: Always include a vehicle (e.g., DMSO) control.- Negative Control Compound: If available, use an inactive analogue of this compound that does not bind to either PARP14 or the E3 ligase.[6][16]- Positive Control: If possible, use a cell line known to be responsive to this compound (e.g., KYSE-270) as a positive control for your experimental setup. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for PARP14 Degradation
This protocol outlines the steps to determine the optimal concentration and time for this compound-mediated PARP14 degradation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle.
-
Incubate for a fixed time (e.g., 24 hours).
-
-
Time-Course:
-
Treat cells with the determined optimal concentration of this compound (or a concentration known to be effective, e.g., 100 nM).
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against PARP14 and a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the extent of PARP14 degradation.
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
Materials:
-
As in Protocol 1
-
Proteasome inhibitor (e.g., MG132, Carfilzomib) stock solution
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with Proteasome Inhibitor:
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 2 hours.
-
-
This compound Treatment:
-
To the pre-treated cells, add this compound at a concentration known to induce degradation (e.g., 100 nM) or vehicle.
-
Incubate for the optimal time determined in Protocol 1 (e.g., 6 or 24 hours).[1]
-
-
Cell Lysis, Protein Quantification, and Western Blot:
-
Follow steps 4 and 5 from Protocol 1 to analyze PARP14 levels.
-
Visualizations
Signaling Pathway: this compound-Mediated PARP14 Degradation
Caption: Mechanism of this compound-induced PARP14 degradation.
Experimental Workflow: Troubleshooting PARP14 Degradation
Caption: A logical workflow for troubleshooting lack of PARP14 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. RBN-012811 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. 2bscientific.com [2bscientific.com]
- 14. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 15. benchchem.com [benchchem.com]
- 16. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system | The EMBO Journal [link.springer.com]
Technical Support Center: Enhancing the Efficacy of RBN012811 Through Improved Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of RBN012811, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of PARP14.
I. This compound Physicochemical Properties and Permeability Profile
This compound is a large and complex molecule, which can present challenges for efficient passage across cell membranes. A summary of its key physicochemical properties is presented below, with a comparison to the general guidelines for oral bioavailability known as Lipinski's Rule of 5.
| Property | This compound (Calculated) | Lipinski's Rule of 5 Guideline | Potential for Poor Permeability |
| Molecular Weight | 788.94 g/mol | < 500 g/mol | High |
| LogP (Octanol/Water Partition Coefficient) | 4.2 | < 5 | Moderate |
| Topological Polar Surface Area (TPSA) | 175.9 Ų | < 140 Ų | High |
| Hydrogen Bond Donors | 4 | < 5 | Compliant |
| Hydrogen Bond Acceptors | 10 | < 10 | Borderline |
| Rotatable Bonds | 15 | < 10 | High |
As the table indicates, this compound exceeds several of the "Rule of 5" parameters, suggesting that suboptimal cell permeability may be a factor in experiments where its efficacy is lower than expected.
II. Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound that could be related to its cell permeability.
Question 1: I am not observing the expected degradation of PARP14 in my cell line after treatment with this compound. What could be the issue?
Answer:
Several factors could contribute to a lack of PARP14 degradation. One of the primary considerations for a large molecule like this compound is its ability to efficiently cross the cell membrane to reach its intracellular target.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that your stock solution of this compound is correctly prepared and has not degraded. We recommend preparing fresh dilutions for each experiment.
-
Optimize Treatment Conditions:
-
Concentration: You may need to use a higher concentration of this compound to achieve a sufficient intracellular concentration to drive PARP14 degradation. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines. Try extending the incubation time to allow for sufficient uptake and degradation to occur. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
-
Assess Cell Line Characteristics:
-
Transporter Expression: Some cell lines may have high expression of efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cell, reducing its intracellular concentration. You can test this by co-incubating with a broad-spectrum efflux pump inhibitor.
-
Membrane Composition: The lipid composition of the cell membrane can influence the passive diffusion of compounds.
-
-
Consider a Permeabilization Assay: To directly assess the permeability of this compound in your experimental system, consider performing a cell-based permeability assay such as the Caco-2 assay or an artificial membrane assay like the PAMPA assay.
Question 2: I see some PARP14 degradation, but the effect is not as potent as I expected based on published data. How can I enhance the efficacy?
Answer:
Suboptimal efficacy can often be linked to inefficient delivery of the compound into the cells. Here are some strategies to potentially improve the cellular uptake of this compound:
Enhancement Strategies:
-
Formulation with a Permeation Enhancer: The use of certain excipients can improve the permeability of compounds. Non-ionic surfactants at low, non-toxic concentrations can sometimes enhance membrane fluidity. Note: This should be carefully optimized and controlled for off-target effects.
-
Use of a Nanoparticle Delivery System: Encapsulating this compound in a lipid-based or polymeric nanoparticle formulation can facilitate its entry into cells through endocytosis, bypassing the need for direct membrane translocation.
-
Structural Modification (for medicinal chemists): While not a direct experimental manipulation, it's worth noting that strategies to improve permeability of PROTACs include:
-
Introducing Intramolecular Hydrogen Bonds: This can shield polar groups and reduce the effective polar surface area in the non-polar environment of the cell membrane.
-
Optimizing the Linker: The length and composition of the PROTAC linker can influence its conformational flexibility and ability to adopt a more "permeable" shape.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It works by simultaneously binding to the target protein, PARP14, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP14, marking it for degradation by the proteasome.
Q2: Why is cell permeability a particular concern for PROTACs like this compound?
A2: PROTACs are inherently large molecules because they consist of two distinct ligands (one for the target protein and one for the E3 ligase) connected by a linker. This large size, often exceeding the typical "Rule of 5" guidelines for orally bioavailable drugs, can make it difficult for them to passively diffuse across the lipid bilayer of the cell membrane.
Q3: How can I measure the cell permeability of this compound in my lab?
A3: There are two standard in vitro assays you can use:
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It can provide information on both passive diffusion and active transport.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures the ability of a compound to diffuse across an artificial lipid membrane. It is a higher-throughput method for assessing passive permeability.
Detailed protocols for both assays are provided in the "Experimental Protocols" section of this document.
Q4: Are there any known efflux transporters that might be affecting this compound's intracellular concentration?
A4: While specific data for this compound is not publicly available, large hydrophobic molecules can be substrates for efflux pumps like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). If you suspect efflux is an issue in your cell line, you can perform your experiment in the presence of known inhibitors of these transporters, such as verapamil (B1683045) or cyclosporine A for P-gp. An increase in this compound efficacy in the presence of an inhibitor would suggest that efflux is occurring.
IV. Experimental Protocols
A. Caco-2 Permeability Assay Protocol
This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer.
1. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Lucifer yellow solution (for monolayer integrity testing)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
2. Method:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Prepare the dosing solution of this compound in HBSS (e.g., 10 µM). Add this to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the this compound dosing solution to the basolateral compartment and sample from the apical compartment. This will determine the efflux ratio.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.
-
B. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol describes a non-cell-based method to assess the passive permeability of this compound.
1. Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
2. Method:
-
Prepare the Artificial Membrane:
-
Carefully coat the filter of the donor plate with the phospholipid solution (e.g., 5 µL per well).
-
-
Prepare the Plates:
-
Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).
-
Prepare the dosing solution of this compound in PBS (e.g., 10 µM, with a final DMSO concentration of <1%).
-
Add the dosing solution to the donor plate wells (e.g., 200 µL).
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in the donor and acceptor wells using a UV-Vis plate reader (if the compound has a suitable chromophore) or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = - [ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the concentration in the acceptor well at time t, C_equilibrium is the concentration at equilibrium, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
V. Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Technical Support Center: RBN012811 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PARP14 degrader, RBN012811.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule, specifically a PROteolysis TArgeting Chimera (PROTAC). It is designed to selectively induce the degradation of Poly (ADP-ribose) polymerase 14 (PARP14). This compound functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase, cereblon. This proximity induces the ubiquitination of PARP14, marking it for degradation by the proteasome. This targeted degradation allows for the study of the functional consequences of PARP14 loss in various cellular processes.
Q2: What is a suitable negative control for this compound experiments?
A commonly used negative control is RBN013527. This molecule is an N-methylated analog of this compound that can still bind to PARP14 but is unable to recruit the E3 ligase, and therefore does not induce its degradation.[1] Using this control helps to distinguish the effects of PARP14 degradation from other potential off-target effects of the compound.
Q3: What are the typical concentrations and treatment times for this compound?
The optimal concentration and treatment time for this compound are cell-type dependent and should be determined empirically. However, based on published data, here are some starting points:
-
Concentration: this compound has shown potent degradation of PARP14 with a half-maximal degradation concentration (DC50) of approximately 5 nM in KYSE-270 cancer cells.[2][3] In other cell types, such as primary human macrophages and A549 cells, concentrations in the range of 0.1 µM to 1 µM have been used effectively.[1][4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line.
-
Treatment Time: Significant degradation of PARP14 has been observed in as little as 1 hour in A549 cells treated with 1 µM this compound.[1] For endpoint assays, treatment times of 6 to 24 hours are commonly used.[2][4] A time-course experiment is recommended to determine the optimal duration for achieving maximal degradation.
Q4: What are the known downstream effects of this compound-mediated PARP14 degradation?
Degradation of PARP14 by this compound has been shown to impact several cellular signaling pathways and functions:
-
Immune Response: In primary human macrophages, this compound treatment leads to a dose-dependent decrease in the release of the anti-inflammatory cytokine IL-10.[4]
-
Biomolecular Condensates: In IFNγ-treated A549 cells, this compound causes the rapid disappearance of PARP14-containing ADP-ribosylation (ADPr) condensates.[1]
-
Signaling Pathways: PARP14 is known to be involved in the IL-4/STAT6 and NF-κB signaling pathways. Its degradation is expected to modulate the activity of these pathways.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation of PARP14
| Possible Cause | Troubleshooting Steps |
| Cell Health and Culture Conditions | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting protein expression and cellular machinery. - Cell Confluency: Seed cells at a consistent density to ensure they are in a logarithmic growth phase during treatment. Overly confluent or sparse cultures can exhibit altered responses. - Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular processes, including protein degradation. |
| Compound Integrity and Handling | - Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. Precipitated compound will not be effective. - Stability: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. The stability of the compound in your specific cell culture medium over the course of the experiment should be considered. |
| Experimental Setup | - Dose-Response: If you are not observing degradation, you may be using a sub-optimal concentration. Perform a wide dose-response curve (e.g., from low nM to high µM) to identify the optimal concentration for your cell line. - "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of non-productive binary complexes. Your dose-response curve will help identify this. - Time Course: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. |
| Western Blotting Technique | - Antibody Quality: Use a validated antibody specific for PARP14. Check the manufacturer's datasheet for recommended dilutions and protocols. - Transfer Efficiency: PARP14 is a large protein (~200 kDa). Ensure efficient transfer from the gel to the membrane by optimizing transfer time and conditions. A wet transfer system overnight at 4°C is often recommended for large proteins. - Loading Control: Use a reliable loading control to ensure equal protein loading between lanes. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Handling | - Standardized Protocols: Adhere strictly to standardized protocols for cell seeding, treatment, and harvesting. - Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
| Assay Performance | - Edge Effects in Plates: When using multi-well plates, be mindful of "edge effects" where wells on the perimeter of the plate may behave differently. If possible, avoid using the outer wells for critical samples. - Consistent Incubation: Ensure all plates or dishes are incubated under identical conditions (temperature, CO2, humidity). |
| Data Analysis | - Normalization: Normalize your data to an appropriate loading control (for Western blots) or cell number (for other assays) to account for variations in sample preparation. |
Data Presentation
Table 1: this compound Degradation Potency in Different Cell Lines
| Cell Line | DC50 (Half-Maximal Degradation Concentration) | Treatment Duration | Reference |
| KYSE-270 (Esophageal Squamous Cell Carcinoma) | 5 nM | 24 hours | [2][3] |
| Primary Human Macrophages | Dose-dependent degradation observed at 1 µM | 24 hours | [4] |
| A549 (Lung Carcinoma) | Significant degradation observed at 1 µM | 1 hour | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PARP14 Degradation
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and the negative control RBN013527 for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 6% or 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane. For a large protein like PARP14 (~200 kDa), a wet transfer at 30V overnight at 4°C is recommended.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 (e.g., Proteintech 84039-6-RR at 1:1000 dilution or Santa Cruz Biotechnology sc-377150 at 1:100-1:1000 dilution) overnight at 4°C.[5][6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Mandatory Visualization
Caption: Mechanism of this compound-mediated PARP14 degradation.
Caption: Troubleshooting workflow for inconsistent PARP14 degradation.
Caption: Simplified overview of PARP14's role in signaling.
References
- 1. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PARP14 antibody (84039-6-RR) | Proteintech [ptglab.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: RBN012811-Mediated PARP14 Degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RBN012811 to induce the degradation of Poly(ADP-ribose) polymerase 14 (PARP14).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase called cereblon (CRBN). This proximity induces the ubiquitination of PARP14, marking it for degradation by the cell's proteasome.[1][2]
Q2: What is the biological role of PARP14?
A2: PARP14 is an enzyme involved in various cellular processes, including the regulation of immune responses, DNA damage repair, and gene expression.[3][4][5] It is often overexpressed in certain cancers and plays a role in pro-tumor inflammation.[1][3]
Q3: What is the expected outcome of successful this compound treatment?
A3: Successful treatment with this compound should result in a significant and selective reduction in the cellular levels of PARP14 protein. This degradation is expected to be dose-dependent. For instance, in KYSE-270 cancer cells, this compound has been shown to selectively degrade PARP14 with a DC50 (concentration for 50% degradation) of 5 nM after a 24-hour treatment.[1][6]
Q4: Is the catalytic activity of PARP14 required for its degradation by this compound?
A4: this compound is designed based on a catalytic inhibitor of PARP14 and binds to the enzyme's NAD+-binding site.[2] While it occupies the active site, its primary mechanism of action is inducing degradation, not just inhibiting catalytic function. Therefore, the physical presence of the protein is targeted, not just its enzymatic activity.
Q5: How can I be sure that the observed degradation is proteasome-dependent?
A5: To confirm that PARP14 degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132, carfilzomib) before adding this compound. If this compound's effect is blocked and PARP14 levels are restored, it indicates a proteasome-dependent mechanism.[1][6]
Troubleshooting Guide: Incomplete PARP14 Degradation
This guide addresses potential reasons for observing incomplete or a lack of PARP14 degradation when using this compound.
Problem: I am observing minimal or no degradation of PARP14 after treating my cells with this compound.
This issue can arise from several factors related to the compound, the experimental setup, or the biological system. The following sections provide potential causes and solutions.
Issues with the Compound and Treatment Conditions
| Potential Cause | Recommended Solution |
| Suboptimal Concentration of this compound: The concentration of this compound may be too low to effectively induce the formation of the PARP14-RBN012811-CRBN ternary complex. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is a range from 1 nM to 1 µM.[1][6] |
| Insufficient Incubation Time: The treatment duration may not be long enough for ubiquitination and subsequent proteasomal degradation to occur. | Conduct a time-course experiment. Assess PARP14 levels at various time points (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal incubation period.[1][6] In some cell lines, significant degradation can be observed as early as 1 hour.[7][8][9] |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock. |
Issues with the Cellular System
| Potential Cause | Recommended Solution |
| Low Expression of CRBN E3 Ligase: The cell line you are using may have low endogenous levels of cereblon (CRBN), the E3 ligase recruited by this compound.[10][11][12] | Confirm CRBN expression levels in your cell line via Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher CRBN expression or overexpressing CRBN. |
| Cell Line Specificity: The efficacy of PROTACs can vary between different cell lines due to factors like protein expression levels and cellular machinery. | Test this compound in a different, validated cell line (e.g., KYSE-270) to confirm the compound's activity.[1][6] |
| High PARP14 Expression or Synthesis Rate: If PARP14 is highly overexpressed or rapidly synthesized in your cell line, the degradation machinery may be overwhelmed. | Assess the basal expression level of PARP14. You may need to use higher concentrations of this compound or longer incubation times. |
| Dysfunctional Ubiquitin-Proteasome System: The ubiquitin-proteasome pathway in your cells may be compromised, preventing the degradation of ubiquitinated PARP14. | As a positive control for proteasome function, treat cells with a known proteasome inhibitor and look for the accumulation of ubiquitinated proteins. |
Issues with the Experimental Protocol
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis: Incomplete lysis can lead to an underestimation of protein levels and inaccurate Western blot results. | Use a robust lysis buffer containing protease inhibitors. Ensure complete cell lysis by sonication or other mechanical disruption methods. |
| Poor Antibody Quality: The primary antibody against PARP14 may not be specific or sensitive enough to detect changes in protein levels. | Validate your PARP14 antibody using a positive and negative control (e.g., a cell line with known PARP14 expression and a knockout cell line, if available). Test different antibody dilutions. |
| Western Blotting Issues: Problems with protein transfer, blocking, or antibody incubation can all lead to unreliable results. | Optimize your Western blot protocol. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Conditions | Reference |
| DC50 | 5 nM | KYSE-270 | 24-hour treatment | [1][6] |
| Effective Concentration | 0.1 µM - 1 µM | KYSE-270 | 6-hour treatment | [1][6] |
| Effective Concentration | 1 µM | Primary Human Macrophages | 24-hour treatment | [13] |
| Effective Concentration | 1 µM | A549 | 1-hour treatment | [7][8][9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PARP14 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound (e.g., a dose-response from 1 nM to 1 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the PARP14 signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound or a vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN or PARP14 overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against PARP14 and CRBN to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of this compound-mediated PARP14 degradation.
Caption: Troubleshooting workflow for incomplete PARP14 degradation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Poly(adp-ribose) polymerase family member 14 - Wikipedia [en.wikipedia.org]
- 5. Gene - PARP14 [maayanlab.cloud]
- 6. researchgate.net [researchgate.net]
- 7. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system | The EMBO Journal [link.springer.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Positive selection of cereblon modified function including its E3 ubiquitin ligase activity and binding efficiency with AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRL4A(CRBN) E3 ubiquitin ligase restricts BK channel activity and prevents epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CUL4-DDB1-CRBN E3 Ubiquitin Ligase Regulates Proteostasis of ClC-2 Chloride Channels: Implication for Aldosteronism and Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: RBN012811 PARP14 Degrader
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using the RBN012811 PARP14-targeting PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is not a direct proteasome inhibitor. It is a heterobifunctional small molecule, specifically a PROTAC, designed to induce the selective degradation of the PARP14 protein.[1] It functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase (specifically, Cereblon). This proximity facilitates the tagging of PARP14 with ubiquitin, marking it for destruction by the 26S proteasome.[1][2] Therefore, this compound utilizes the cell's native ubiquitin-proteasome system to eliminate the target protein.[2][3]
Q2: What is the difference between a PROTAC like this compound and a traditional enzyme inhibitor?
Traditional inhibitors typically function through an occupancy-driven model, where they bind to a target protein's active site to block its function. Their effect is often reversible and requires sustained high concentrations. In contrast, this compound works through an event-driven, catalytic mechanism. A single this compound molecule can facilitate the degradation of multiple PARP14 proteins, often leading to a more profound and durable biological effect at lower concentrations.[4]
Q3: What are the essential positive and negative controls for a PARP14 degradation experiment using this compound?
Proper controls are critical to validate that the observed loss of PARP14 is due to the specific, intended mechanism of this compound.
-
Positive Control (Proteasome Inhibitor): To confirm that degradation is proteasome-dependent, pre-treating cells with a direct proteasome inhibitor (e.g., MG132, Carfilzomib) before adding this compound should "rescue" PARP14 from degradation.[5]
-
Negative Control (Inactive Analog): The ideal negative control is a molecule structurally similar to this compound that cannot induce degradation. RBN013527 is a methylated analog of this compound that cannot bind the E3 ligase and thus does not degrade PARP14.[6][7] This control helps ensure the observed effects are not due to off-target binding of the PARP14 ligand itself.[8]
-
Vehicle Control: A vehicle-only control (e.g., DMSO) is essential as a baseline for comparing protein levels.
Q4: How do I confirm that this compound is working in my cells?
The primary method to confirm activity is to measure the levels of the target protein, PARP14. This is typically done by Western Blot. A successful experiment will show a dose-dependent decrease in PARP14 protein levels in cells treated with this compound compared to vehicle-treated or negative control-treated cells.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of this compound-mediated PARP14 degradation.
Caption: Workflow for validating this compound activity.
Troubleshooting Guide
Problem: PARP14 protein levels are not decreasing after this compound treatment.
| Possible Cause | Recommended Solution |
| Ineffective Concentration | The DC₅₀ (concentration for 50% degradation) can vary significantly between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). |
| Incorrect Timepoint | Degradation kinetics vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal treatment duration for maximal degradation (Dmax). |
| Low E3 Ligase Expression | The recruited E3 ligase (Cereblon) may be expressed at low levels in your cell line. Verify CRBN expression via Western Blot or qPCR. |
| Compound Inactivity | Ensure the this compound stock solution is fresh and has been stored correctly. Improper storage can lead to degradation. |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, specific cell types may have reduced uptake. This is more complex to diagnose and may require specialized assays. |
| Experimental Artifact | Confirm the specificity of your PARP14 antibody. Ensure lysis buffer contains protease inhibitors and that equal protein amounts are loaded for Western Blotting.[9] |
Problem: High cytotoxicity is observed after treatment.
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of PROTACs can sometimes lead to off-target toxicity or effects related to the "hook effect". Lower the concentration and perform a cell viability assay (e.g., CellTiter-Glo, MTT) to determine a non-toxic working range. |
| On-Target Toxicity | Depletion of PARP14 may be genuinely toxic to your specific cell line. This represents a valid biological result. |
| Vehicle Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, typically ≤ 0.1%. |
Quantitative Data Summary
The following tables provide example data from typical validation experiments. Note that actual DC₅₀ and Dmax values are cell line-dependent and must be determined empirically.
Table 1: Example Dose-Response Data for this compound
| Compound | Concentration | % PARP14 Remaining (vs. Vehicle) |
| This compound | 1 nM | 95% |
| 10 nM | 75% | |
| 100 nM | 48% | |
| 1 µM | 15% | |
| 10 µM | 18% (Hook Effect) | |
| RBN013527 (Negative Control) | 1 µM | 98% |
| Derived Parameters | ||
| DC₅₀ | ~100 nM | |
| Dmax | ~85% Degradation |
Table 2: Example Data for Proteasome Inhibitor Rescue Experiment
| Treatment | % PARP14 Remaining (vs. Vehicle) | Expected Outcome |
| Vehicle (DMSO) | 100% | Baseline |
| This compound (1 µM) | 15% | PARP14 Degradation |
| MG132 (10 µM) | 105% | No effect on basal PARP14 |
| This compound (1 µM) + MG132 (10 µM) | 92% | Degradation is Rescued |
Detailed Experimental Protocols
Protocol 1: Western Blot for PARP14 Degradation
-
Cell Treatment: Seed cells (e.g., HEK293T, A549) in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound, a single high concentration of RBN013527 (e.g., 1 µM), and a vehicle control for the desired time (e.g., 16 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PARP14 (diluted according to the manufacturer's instructions) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the PARP14 signal to the loading control signal for each lane.
Protocol 2: Proteasome Inhibitor Rescue Control Experiment
-
Pre-treatment: Seed and grow cells as described above. One hour before adding the this compound, pre-treat the designated "rescue" wells with a proteasome inhibitor (e.g., 10 µM MG132).
-
Co-treatment: Add this compound (at a concentration that gives Dmax, e.g., 1 µM) to the MG132-containing wells and to a set of wells without MG132. Maintain other controls (Vehicle, MG132 only).
-
Incubation: Incubate for the time determined to be optimal for degradation (e.g., 16 hours).
-
Analysis: Harvest cells and perform Western Blot analysis for PARP14 and a loading control as detailed in Protocol 1. A successful rescue will show PARP14 levels in the co-treatment group that are significantly higher than in the this compound-only group and similar to the vehicle control.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting failed degradation.
References
- 1. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Validating RBN012811-Induced PARP14 Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RBN012811-induced PARP14 degradation with alternative methods, supported by experimental data. We detail the methodologies for key validation experiments and present quantitative data in structured tables for clear comparison.
Poly(ADP-ribose) polymerase 14 (PARP14) is a key protein involved in various cellular processes, including inflammation and cancer. Its multifaceted role, extending beyond its catalytic activity, makes it an important therapeutic target. This compound is a potent and selective heterobifunctional small molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the targeted degradation of PARP14.[1][2] This guide outlines the mechanism of this compound and compares its effects to traditional enzymatic inhibition, providing a framework for validating its activity.
Mechanism of Action: this compound-Induced PARP14 Degradation
This compound operates by hijacking the cell's natural protein disposal system. It is a chimeric molecule with two key binding domains: one that binds to the NAD⁺-binding site of PARP14 and another that recruits the E3 ubiquitin ligase cereblon.[1][3] This proximity forces the ubiquitination of PARP14, marking it for degradation by the proteasome. This approach not only ablates the catalytic activity of PARP14 but also eliminates its non-enzymatic functions.
Below is a diagram illustrating the signaling pathway of this compound-induced PARP14 degradation.
Comparison with PARP14 Catalytic Inhibitors
The primary alternatives to this compound are small molecule inhibitors that target the catalytic activity of PARP14, such as RBN012759 and RBN011980. While these inhibitors can block the enzymatic function of PARP14, they leave the protein intact, allowing its non-enzymatic functions to persist.[1][4] this compound, by inducing degradation, eliminates all functions of the PARP14 protein, providing a more complete understanding of its biological roles.
| Feature | This compound (Degrader) | RBN012759 (Catalytic Inhibitor) |
| Mechanism | Induces proteasomal degradation of PARP14 | Competitively inhibits the NAD⁺-binding site |
| Effect on PARP14 | Eliminates the entire protein | Blocks catalytic activity only |
| Potential Advantages | Elucidates both catalytic and non-catalytic functions; potentially more profound and durable effects. | Useful for specifically studying the role of catalytic activity. |
| Selectivity | At least 200-fold selective over other PARPs.[3] | >300-fold selective over all PARP family members.[4] |
Experimental Validation of this compound Activity
Several key experiments are crucial for validating the efficacy and mechanism of this compound-induced PARP14 degradation.
Dose-Dependent Degradation of PARP14
This experiment confirms the potency of this compound in inducing PARP14 degradation.
Experimental Protocol:
-
Cell Line: KYSE-270 cancer cells.
-
Treatment: Cells are treated with a dose range of this compound for 24 hours.
-
Analysis: Cell lysates are analyzed by Western blot using an antibody specific for PARP14. The intensity of the PARP14 band is quantified to determine the half-maximal degradation concentration (DC50).
Quantitative Data:
| Compound | Cell Line | DC50 |
| This compound | KYSE-270 | 5 nM[1][5] |
Confirmation of Proteasome-Mediated Degradation
This experiment verifies that the degradation of PARP14 is dependent on the ubiquitin-proteasome system.
Experimental Protocol:
-
Cell Line: KYSE-270 cells.
-
Pre-treatment: Cells are pre-treated for 2 hours with proteasome inhibitors (e.g., MG132, MLN4924, carfilzomib) or a vehicle control (DMSO).
-
Treatment: Cells are then treated with this compound (0.1 µM or 1 µM) for 6 hours.
-
Analysis: Western blot analysis is performed to assess PARP14 protein levels.
Expected Outcome: Pre-treatment with proteasome inhibitors should prevent the degradation of PARP14 by this compound.[1]
Target Engagement and Cereblon Recruitment
These experiments confirm that this compound directly engages PARP14 and recruits cereblon.
Experimental Protocol:
-
Competition with PARP14 Ligand: KYSE-270 cells are co-treated with this compound and a competing PARP14 ligand (RBN012042) for 24 hours.
-
Competition with Cereblon Ligand: KYSE-270 cells are pre-treated with thalidomide (B1683933) (a cereblon ligand) for 2 hours, followed by treatment with this compound for 24 hours.
-
Analysis: Western blot for PARP14 levels.
Expected Outcome: Co-treatment with RBN012042 or pre-treatment with thalidomide should outcompete this compound and inhibit PARP14 degradation.[1]
Below is a diagram illustrating the experimental workflow for validating this compound-induced degradation.
Functional Consequences of PARP14 Degradation
Validating the functional consequences of PARP14 degradation is essential. One key downstream effect is the modulation of cytokine release.
Experimental Protocol:
-
Cell Type: Primary human macrophages.
-
Treatment: Macrophages are polarized to an M2-like state with IL-4 and then treated with a dose range of this compound.
-
Analysis: The supernatant is collected and analyzed for IL-10 levels by ELISA.
Quantitative Data:
| Treatment | Cell Type | Effect |
| This compound | IL-4 stimulated primary human macrophages | Dose-dependent decrease in IL-10 release.[3][6] |
Negative Control for this compound
To ensure that the observed effects are due to PARP14 degradation and not off-target effects of the compound, a negative control is used. RBN013527 is an N-methylated analog of this compound that does not cause PARP14 degradation and can be used to control for any non-degradation-related effects.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
RBN012811 vs. PARP14 siRNA: A Comparative Guide to PARP14 Target Knockdown
For researchers investigating the function of Poly(ADP-ribose) polymerase 14 (PARP14), selecting the appropriate tool for target knockdown is a critical decision. This guide provides an objective comparison between two prominent methods: the small molecule PROTAC degrader, RBN012811, and RNA interference using small interfering RNA (siRNA). This comparison is based on available experimental data to assist researchers, scientists, and drug development professionals in making an informed choice for their specific experimental needs.
Mechanism of Action
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase, cereblon. This proximity induces the ubiquitination of PARP14, marking it for degradation by the proteasome. This leads to the physical elimination of the PARP14 protein from the cell.[1][2]
PARP14 siRNA operates through the RNA interference (RNAi) pathway. An exogenous double-stranded siRNA, designed to be complementary to the PARP14 mRNA, is introduced into the cell. The RNA-Induced Silencing Complex (RISC) then uses the siRNA as a guide to find and cleave the target PARP14 mRNA, preventing its translation into protein. This results in a decrease in the synthesis of new PARP14 protein.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data available for this compound and PARP14 siRNA to facilitate a direct comparison of their performance characteristics.
| Feature | This compound | PARP14 siRNA |
| Mechanism | Post-translational: Induces protein degradation | Post-transcriptional: Induces mRNA cleavage |
| Target | PARP14 Protein | PARP14 mRNA |
| Typical Concentration | Nanomolar (nM) range | Nanomolar (nM) range (typically 10-100 nM) |
| Time to Effect | Rapid, protein degradation can be observed within hours | Slower onset, requires time for existing protein to be degraded (typically 24-72 hours) |
| Efficacy Metric | This compound | PARP14 siRNA |
| DC50 (Degradation) | 5 nM (in KYSE-270 cells)[1][2] | Not directly applicable |
| Knockdown Efficiency | >90% degradation observed | Typically >70-80% reduction in protein expression is achievable[3] |
Specificity and Off-Target Effects
This compound has been shown to be highly selective for the degradation of PARP14. In studies, it did not degrade other PARP family members.[1] A close structural analog, RBN013527, which is N-methylated and does not bind to PARP14, serves as a negative control and does not induce PARP14 degradation, further supporting the specific mechanism of action.[1]
PARP14 siRNA off-target effects are a known consideration with RNAi technology. These effects are primarily sequence-dependent and can arise from the siRNA guide strand having partial complementarity to the 3' untranslated region (UTR) of unintended mRNA targets, leading to their unintended silencing. The "seed region" (nucleotides 2-8 of the guide strand) is particularly important in mediating these off-target effects. The use of carefully designed siRNA sequences and bioinformatics tools can help to minimize, but not always eliminate, these effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
This compound-Mediated PARP14 Degradation and Western Blot Analysis
1. Cell Culture and Treatment:
-
Plate cells (e.g., KYSE-270) at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control and a negative control compound (e.g., RBN013527) at the highest concentration.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP14 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify PARP14 protein levels relative to a loading control (e.g., GAPDH or β-actin).
PARP14 siRNA-Mediated Knockdown and Analysis by qRT-PCR and Western Blot
1. siRNA Transfection:
-
Plate cells at a density that will result in 30-50% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Use a final siRNA concentration in the range of 10-100 nM. Include a non-targeting (scrambled) siRNA control.
-
Add the complexes to the cells and incubate for 24-72 hours.
2. RNA Extraction and qRT-PCR (for mRNA knockdown analysis):
-
After incubation, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for PARP14 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative PARP14 mRNA expression using the ΔΔCt method, normalized to the housekeeping gene and compared to the non-targeting control.
3. Western Blot Analysis (for protein knockdown analysis):
-
Follow the same procedure for cell lysis, protein quantification, and western blotting as described for the this compound protocol to assess the reduction in PARP14 protein levels.
Visualizing the Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the PARP14 signaling pathway, the mechanism of action for each knockdown approach, and a general experimental workflow for their comparison.
Caption: IL-4 signaling pathway involving PARP14 and STAT6.
Caption: Mechanisms of this compound and PARP14 siRNA.
Caption: Workflow for comparing this compound and siRNA.
Conclusion
Both this compound and PARP14 siRNA are effective tools for reducing PARP14 levels in a cellular context, but they operate through distinct mechanisms that confer different advantages and disadvantages. This compound offers a rapid and highly specific method to eliminate the PARP14 protein, making it an excellent choice for acute inhibition studies and for investigating the roles of the PARP14 protein independent of its mRNA. In contrast, PARP14 siRNA provides a widely accessible and cost-effective method for reducing PARP14 expression, although with a slower onset and a higher potential for sequence-dependent off-target effects. The choice between these two powerful techniques will ultimately depend on the specific experimental question, the required speed and duration of knockdown, and the importance of minimizing off-target effects.
References
RBN013527: A Validated Negative Control for the PARP14 Degrader RBN012811
In the realm of targeted protein degradation, the use of appropriate negative controls is paramount to validate that the observed biological effects are a direct consequence of the targeted protein's degradation. This guide provides a comprehensive comparison of the PARP14-targeting PROTAC® degrader, RBN012811, and its structurally similar but functionally inactive analog, RBN013527, establishing the latter as a robust negative control for in-cell and in-vivo studies.
This compound is a heterobifunctional degrader that selectively targets Poly(ADP-ribose) polymerase 14 (PARP14) for ubiquitination and subsequent proteasomal degradation. It achieves this by simultaneously binding to PARP14 and the E3 ubiquitin ligase cereblon (CRBN). In contrast, RBN013527 is designed as a negative control. It is an N-methylated analog of the PARP14-binding moiety of this compound, a modification that abrogates its ability to bind to and, consequently, degrade PARP14.[1]
Comparative Analysis of this compound and RBN013527
The efficacy of a PROTAC® degrader and the validity of its negative control are best assessed through direct, quantitative comparisons of their biochemical and cellular activities.
| Parameter | This compound | RBN013527 | Reference |
| Target | PARP14 | N/A (designed not to bind) | [1] |
| Mechanism of Action | Induces PARP14 degradation via CRBN | Inactive analog | [1] |
| PARP14 Degradation (DC50) | 5 nM (in KYSE-270 cells) | No degradation observed | [2] |
| PARP14 Inhibition (IC50) | 10 nM | No measurable inhibition | [1][2] |
Experimental Validation
The utility of RBN013527 as a negative control has been demonstrated in multiple cellular contexts, confirming that the effects of this compound are specifically due to PARP14 degradation.
PARP14 Degradation in Macrophages and Cancer Cells
Western blot analysis is a standard method to quantify the degradation of a target protein. In human primary macrophages and KYSE-270 cancer cells, treatment with this compound leads to a dose-dependent decrease in PARP14 protein levels. Conversely, treatment with RBN013527 at equivalent concentrations shows no reduction in PARP14 levels, confirming its inability to induce degradation.[2][3]
Experimental Protocol: Western Blot for PARP14 Degradation
-
Cell Culture and Treatment: Plate human primary macrophages or KYSE-270 cells and allow them to adhere. Treat the cells with varying concentrations of this compound or RBN013527 (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for PARP14. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
Downstream Signaling Effects: IL-10 Production in Macrophages
PARP14 is implicated in the regulation of cytokine production in immune cells. In M2-polarized human primary macrophages, degradation of PARP14 by this compound results in a significant, dose-dependent reduction in the secretion of the anti-inflammatory cytokine IL-10.[3] In contrast, macrophages treated with RBN013527 do not exhibit this decrease in IL-10 production, demonstrating that the observed effect is a direct consequence of PARP14 degradation.[3]
Experimental Protocol: IL-10 ELISA
-
Macrophage Polarization and Treatment: Differentiate human primary monocytes into macrophages. Polarize the macrophages to an M2-like state using IL-4. Treat the polarized macrophages with this compound or RBN013527 for 24 or 72 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-10 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the IL-10 concentrations to the total protein content of the corresponding cell lysates.
Cellular Condensate Formation
PARP14 is involved in the formation of ADP-ribose (ADPr) condensates in response to interferon-gamma (IFNγ) treatment. Specific degradation of PARP14 using this compound leads to the disappearance of these ADPr condensates. This effect is not observed when cells are treated with the negative control, RBN013527, further solidifying the specific role of PARP14 in this process.[4]
Experimental Protocol: Immunofluorescence for ADPr Condensates
-
Cell Culture and Treatment: Culture A549 cells and treat with IFNγ overnight to induce ADPr condensate formation.
-
Inhibitor/Degrader Treatment: Treat the IFNγ-stimulated cells with 1 µM this compound or 1 µM RBN013527 for various time points (e.g., 1, 2, 4 hours).
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with primary antibodies against ADPr and PARP14, followed by fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the colocalization and intensity of ADPr and PARP14 signals within the condensates.
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and the established role of PARP14 in cellular signaling, highlighting why a specific negative control like RBN013527 is essential.
Caption: Molecular composition of this compound and RBN013527.
Caption: Comparative workflow of this compound and RBN013527.
Caption: PARP14 signaling and the effect of this compound.
References
Confirming RBN012811 Specificity: A Comparative Analysis of On-Target Effects
A Guide for Researchers in Drug Development
The validation of a compound's specificity is a cornerstone of preclinical drug development, ensuring that its biological effects are mediated through its intended target. This guide provides a comparative analysis of rescue experiments and control strategies used to confirm the specificity of RBN012811, a potent and selective degrader of Poly (ADP-ribose) polymerase 14 (PARP14). While not a splicing modulator, the principles of specificity validation for this compound serve as a critical example for targeted protein degraders.
Comparative Data on this compound Specificity
The primary method to demonstrate the on-target specificity of this compound involves the use of a closely related but inactive control compound, RBN013527. This N-methylated analog of this compound is incapable of inducing the degradation of PARP14, thereby serving as an ideal negative control.[1][2] Experiments comparing the effects of this compound with this control provide strong evidence that the observed cellular phenotypes are a direct result of PARP14 degradation.
| Parameter | This compound | RBN013527 (Negative Control) | Alternative/Comparator | Outcome Measure | Reference |
| Target Protein | PARP14 | PARP14 | N/A | Protein Degradation | [1][3] |
| Mechanism | PROTAC-mediated Degradation | No Degradation | PARP14 Catalytic Inhibitor (e.g., RBN011980) | Mode of Action | [3][4] |
| Effect on PARP14 Levels | Significant Decrease | No Change | No Change | Western Blot / Immunofluorescence | [1][3] |
| ADPr Condensate Formation | Disappearance of Condensates | No Effect | N/A | Microscopy | [1] |
| Downstream Signaling | Dose-dependent reduction in IL-10 | No significant effect | Lesser reduction in IL-10 | ELISA | [3] |
Experimental Methodologies
1. Western Blot for PARP14 Degradation:
-
Cell Culture: Human primary macrophages or other relevant cell lines are cultured to appropriate confluency.
-
Treatment: Cells are treated with DMSO (vehicle control), a specified concentration of this compound (e.g., 1 µM), or the negative control RBN013527 (e.g., 1 µM) for a designated time (e.g., 24 hours).[1]
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PARP14, followed by an HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
2. Immunofluorescence for PARP14 Levels and Localization:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or RBN013527 as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against PARP14, followed by a fluorescently labeled secondary antibody.
-
Imaging: Coverslips are mounted, and images are acquired using a confocal microscope. The intensity of the fluorescent signal is quantified to determine PARP14 levels.[3]
3. Analysis of Downstream Signaling (IL-10 Measurement):
-
Cell Culture and Stimulation: Human primary macrophages are polarized to an M2-like state (e.g., with IL-4 stimulation).[3]
-
Treatment: Polarized macrophages are treated with varying concentrations of this compound or the catalytic inhibitor RBN011980 for 24 or 72 hours.[3]
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-10 in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizing the Mechanism and Pathway
Caption: this compound acts as a PROTAC, bringing PARP14 and an E3 ligase together for degradation.
Caption: PARP14 modulates IFN-γ and IL-4 signaling pathways.
Alternative Approaches and Splicing Modulators
While this compound is a protein degrader, the prompt mentioned splicing modulators. Splicing modulators, such as those targeting SF3B1, represent a different therapeutic class.[5] For these compounds, specificity is also paramount. Rescue experiments for an SF3B1 modulator might involve:
-
Overexpression of wild-type SF3B1: To determine if increased target levels can overcome the inhibitory effect.
-
Introduction of a drug-resistant SF3B1 mutant: This would demonstrate that the drug's effect is specifically mediated through its binding to SF3B1.
-
RNA-seq analysis: To confirm that the observed changes in splicing are consistent with the known function of the target.
References
- 1. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Ribosylation as Post-Translational Modification of Proteins: Use of Inhibitors in Cancer Control | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RBN-012811 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are SF3B1 modulators and how do they work? [synapse.patsnap.com]
Orthogonal Validation of RBN012811 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RBN012811, a potent and selective degrader of Poly(ADP-ribose) polymerase 14 (PARP14), with alternative orthogonal validation methods. The objective is to present the available experimental data to help researchers critically evaluate the effects of this compound and choose appropriate validation strategies for their studies.
Introduction to this compound
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of PARP14.[1] It functions by binding to both PARP14 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of PARP14.[1][2] This targeted degradation approach allows for the investigation of the cellular functions of PARP14, which is implicated in various biological processes, including inflammation, cancer progression, and immune responses.[2][3][4] A structurally similar but inactive analog, RBN013527, which is N-methylated and does not induce degradation, serves as a valuable negative control in experiments.[1]
Orthogonal Validation Strategies
To ensure the specificity of the observed effects of this compound, it is crucial to employ orthogonal validation methods. These are independent experimental approaches that corroborate the findings obtained with the primary tool. For this compound, the most common orthogonal methods involve the genetic depletion of PARP14 using small interfering RNA (siRNA) or the CRISPR-Cas9 system.
Comparative Analysis of this compound and Orthogonal Methods
While direct side-by-side quantitative comparisons in single studies are limited in the publicly available literature, this guide synthesizes the existing data to provide a comparative overview.
Data on PARP14 Depletion
| Method | Mechanism | Reported Efficiency | Key Considerations |
| This compound | PROTAC-mediated protein degradation | DC50 of 5 nM in KYSE-270 cells; effectively reduces PARP14 to undetectable levels.[1] | Rapid onset of action; reversible upon withdrawal; potential for off-target effects of the small molecule. |
| siRNA | RNA interference leading to mRNA degradation | Can achieve over 90% knockdown of target mRNA.[5] | Transient effect; potential for off-target knockdown and incomplete protein depletion. |
| CRISPR-Cas9 | Gene editing leading to permanent gene knockout | Can result in complete and permanent loss of protein expression. | Irreversible genetic modification; potential for off-target gene editing. |
Data on Downstream Effects
The primary signaling pathways influenced by PARP14 are the interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) pathways, which involve the transcription factors STAT1 and STAT6, respectively.[3][6][7][8][9]
| Downstream Effect | This compound | siRNA/CRISPR-Cas9 (PARP14 depletion) |
| STAT1 Phosphorylation (p-STAT1) | PARP14 degradation is expected to increase p-STAT1 levels, as PARP14 negatively regulates STAT1 phosphorylation. | PARP14 silencing leads to induced pro-inflammatory genes and STAT1 phosphorylation. |
| IL-10 Production | Dose-dependent decrease in IL-4-induced IL-10 release in human primary macrophages.[2][10] | The effect of genetic depletion of PARP14 on IL-10 production is not explicitly quantified in the reviewed literature. |
| IFN-β Production | This compound treatment was used to confirm the role of PARP14 in IFN-β production.[10] | PARP14 knockout cells show reduced IFN-β levels, indicating a role for PARP14 in its production.[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
PARP14 Signaling Pathways
Caption: PARP14's dual role in IFN-γ and IL-4 signaling pathways.
Experimental Workflow for Orthogonal Validation
Caption: Workflow for comparing this compound with genetic methods.
Experimental Protocols
This compound Treatment
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the negative control RBN013527 in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the desired concentration of this compound or RBN013527. A typical concentration for this compound is 1 µM.[10] Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for PARP14 levels or analysis of secreted cytokines.
siRNA-mediated Knockdown of PARP14
-
siRNA Design and Synthesis: Design or obtain at least two independent siRNAs targeting different regions of the PARP14 mRNA to control for off-target effects. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect cells with the PARP14 siRNAs or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by RT-qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Functional Assays: Use the remaining cells for functional assays to assess the phenotypic consequences of PARP14 depletion.
CRISPR-Cas9-mediated Knockout of PARP14
-
gRNA Design and Cloning: Design and clone at least two different guide RNAs (gRNAs) targeting an early exon of the PARP14 gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells. If the vector contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening and Validation: Expand the clones and screen for PARP14 knockout by genomic DNA sequencing to identify insertions or deletions (indels) that cause a frameshift mutation. Confirm the absence of PARP14 protein expression by Western blotting.[11][12][13][14][15]
-
Phenotypic Analysis: Perform functional assays on the validated PARP14 knockout clones and compare the results to the parental or control gRNA-transfected cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PARP9 and PARP14 cross-regulate macrophage activation via STAT1 ADP-ribosylation [dash.harvard.edu]
- 4. Targeted Degradation of PARP14 Using a Heterobifunctional Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cyagen.com [cyagen.com]
- 12. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 13. Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
Unveiling PARP14 Function: A Comparative Analysis of RBN012811-Mediated Degradation with Alternative Methods
For researchers, scientists, and drug development professionals investigating the role of Poly(ADP-ribose) Polymerase 14 (PARP14), the selective degrader RBN012811 offers a powerful tool for probing its function. This guide provides a comprehensive cross-validation of this compound results by comparing its performance against other widely used methods for studying protein function, including genetic knockdown and enzymatic inhibition. The experimental data and protocols presented herein offer a framework for selecting the most appropriate method for specific research questions and for interpreting the results in the broader context of PARP14 biology.
Executive Summary
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of PARP14. This approach offers distinct advantages over traditional methods by eliminating the entire protein, thereby ablating both its catalytic and non-catalytic functions. This guide presents a comparative analysis of this compound with genetic methods (siRNA, shRNA, CRISPR/Cas9) and enzymatic inhibitors to provide a clear understanding of their respective strengths and limitations in elucidating the multifaceted roles of PARP14, particularly in interferon signaling and antiviral responses.
Data Presentation: Quantitative Comparison of Methods
The following tables summarize the key quantitative parameters for comparing this compound with other methods for interrogating PARP14 function.
Table 1: Comparison of Efficacy and Specificity
| Method | Target | Typical Efficacy | Time to Effect | Potential for Off-Target Effects | Reference |
| This compound | PARP14 Protein Degradation | >90% degradation | 1-4 hours | Low, dependent on binder specificity | [1][2] |
| siRNA/shRNA | PARP14 mRNA Knockdown | 70-90% knockdown | 24-72 hours | Moderate, sequence-dependent | [1] |
| CRISPR/Cas9 | PARP14 Gene Knockout | Complete knockout | Days to weeks (for stable cell lines) | Moderate, potential for off-target gene editing | [1][2] |
| Enzymatic Inhibitors (e.g., RBN012759) | PARP14 Catalytic Activity | Varies by inhibitor (nM to µM IC50) | Minutes to hours | Can be high, potential for cross-reactivity with other PARPs | [3] |
Table 2: Functional Readouts in Interferon Signaling
| Method | Effect on IFNγ-induced ADPr Condensate Formation | Effect on Downstream Interferon-Stimulated Gene (ISG) Expression | Key Findings | Reference |
| This compound | Complete disappearance of condensates | Significant alteration of ISG expression | The physical presence of PARP14 is essential for the formation of ADPr condensates.[1][2] | [1][2] |
| PARP14 Knockout (CRISPR/Cas9) | No condensate formation observed | Significant alteration of ISG expression | Confirms the essential role of PARP14 protein in condensate formation.[1][2] | [1][2] |
| PARP14 Enzymatic Inhibitor | Inhibition of condensate formation | Alteration of a subset of ISG expression | The catalytic activity of PARP14 is required for ADPr condensate formation.[1] | [1] |
| Negative Control (RBN013527) | No effect on condensate formation | No significant effect on ISG expression | Demonstrates the specificity of the PROTAC-mediated degradation effect.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: PARP14 Degradation using this compound and Western Blot Analysis
-
Cell Culture and Treatment: Plate A549 cells (or other suitable cell lines) and grow to 70-80% confluency. Treat cells with this compound at a final concentration of 1 µM for 1-4 hours. As a negative control, treat a parallel set of cells with the inactive analog RBN013527 at the same concentration.[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP14 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system. GAPDH or β-actin should be used as a loading control.
Protocol 2: Analysis of ADPr Condensate Formation by Immunofluorescence
-
Cell Culture and Treatment: Seed A549 cells on glass coverslips in a 24-well plate. Treat the cells with IFNγ (100 ng/mL) for 24 hours to induce ADPr condensate formation. For inhibitor studies, pre-treat with this compound (1 µM) or a PARP14 enzymatic inhibitor for 1 hour before IFNγ stimulation.[1]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against pan-ADP-ribose binding reagent overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Microscopy: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining. Image the cells using a confocal microscope.
-
Image Analysis: Quantify the number and intensity of ADPr condensates per cell using image analysis software such as ImageJ.
Protocol 3: PARP14 Gene Knockdown using siRNA
-
siRNA Transfection: Transfect A549 cells with a PARP14-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown: Harvest the cells and assess PARP14 mRNA levels by RT-qPCR and protein levels by Western blot (as described in Protocol 1) to confirm the efficiency of the knockdown.
-
Functional Assays: Perform downstream functional assays, such as analysis of ADPr condensate formation or ISG expression, on the knockdown cells.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Interferon-γ signaling pathway leading to the upregulation of PARP14 and its role in forming ADPr condensates which modulate ISG expression.
Caption: Experimental workflow for comparing different methods of PARP14 perturbation and subsequent downstream analyses.
Conclusion
References
- 1. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system | The EMBO Journal [link.springer.com]
- 2. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
RBN012811 Specificity Analysis: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RBN012811, a Proteolysis Targeting Chimera (PROTAC), focusing on its specificity as analyzed through proteomics. We will objectively compare its performance with alternative PARP inhibitors and detail the experimental methodologies crucial for such an evaluation.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of Poly(ADP-ribose) polymerase 14 (PARP14). As a PROTAC, it functions by simultaneously binding to PARP14 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of PARP14. This targeted protein degradation offers a distinct therapeutic modality compared to traditional enzymatic inhibition. This compound is based on the PARP14 inhibitor RBN012042 and has a corresponding negative control, RBN013527, which is an N-methylated analog that does not induce PARP14 degradation and is crucial for differentiating targeted from off-target effects.[1][2]
Specificity of this compound and Comparators
A critical aspect of any targeted therapeutic is its specificity. For this compound, this encompasses both the binding selectivity of its PARP14-targeting warhead and the degradation selectivity of the entire PROTAC molecule. While a comprehensive public inventory of this compound's off-target proteins from a proteome-wide analysis is not currently available, we can infer its specificity by comparing its warhead's selectivity profile with that of other known PARP inhibitors.
RBN012759 is a potent and highly selective catalytic inhibitor of PARP14, demonstrating over 300-fold selectivity against other PARP family members.[3] This provides a benchmark for the expected on-target selectivity of the warhead component of this compound. In contrast, several clinically approved PARP inhibitors, such as olaparib (B1684210) and rucaparib, exhibit a broader selectivity profile across the PARP family and have known off-target kinase interactions.
The following tables summarize the known selectivity profiles of relevant PARP inhibitors.
Table 1: Selectivity of PARP Inhibitors Across the PARP Family
| Compound | Primary Target(s) | Known Off-Targets (PARP Family) | Reference |
| RBN012759 | PARP14 | >300-fold selectivity over other PARPs | [3] |
| Olaparib | PARP1, PARP2 | PARP3, PARP4, TNKS1, TNKS2 | [4] |
| Rucaparib | PARP1, PARP2, PARP3 | TNKS1, TNKS2 | [4] |
| Niraparib | PARP1, PARP2 | - | [4] |
| Talazoparib | PARP1, PARP2 | - | [4] |
Table 2: Known Kinase Off-Targets of Selected PARP Inhibitors
| Compound | Potent Kinase Off-Targets (Sub-micromolar IC50) | Reference |
| Rucaparib | CDK16, PIM3, DYRK1B | [4] |
| Niraparib | DYRK1B | [4] |
| Olaparib | None identified | [4] |
| Talazoparib | None identified | [4] |
Experimental Protocols for Specificity Analysis
To comprehensively determine the specificity of a PROTAC like this compound, a quantitative proteomics approach is the current standard. Below are detailed methodologies for such an analysis.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target degradation induced by a PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., A549, HCC44) to 70-80% confluency.
-
Treat cells in triplicate with this compound at a concentration known to induce PARP14 degradation (e.g., 1 µM).
-
Include a vehicle control (e.g., DMSO) and a negative control (RBN013527 at 1 µM).
-
Incubate for a duration sufficient to observe degradation of the target protein (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
-
-
Peptide Labeling and Fractionation (Optional but Recommended):
-
For multiplexed analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the simultaneous analysis of multiple conditions.
-
Combine labeled peptide sets and fractionate using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Perform peptide and protein identification by searching against a comprehensive protein database (e.g., UniProt).
-
Quantify protein abundance based on label-free quantification (LFQ) intensities or reporter ion intensities for labeled experiments.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly altered abundance in the this compound-treated samples compared to both the vehicle and negative controls. Proteins that are significantly downregulated only in the presence of this compound are considered potential off-targets.
-
Visualizing a PROTAC's Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for proteomics.
Caption: PARP14's role in immune signaling.
Conclusion
This compound represents a promising therapeutic strategy by selectively targeting PARP14 for degradation. While direct, comprehensive off-target proteomics data for this compound is not yet publicly available, the high selectivity of its parent inhibitor class suggests a favorable specificity profile. A thorough comparison with other PARP inhibitors highlights the potential for reduced off-target effects, particularly concerning the broader kinase family. The detailed experimental protocols provided herein offer a clear roadmap for researchers to independently assess the specificity of this compound and other PROTAC molecules, ensuring a rigorous and objective evaluation of their therapeutic potential. The use of a negative control, such as RBN013527, is indispensable in these studies to confidently attribute protein degradation to the specific PROTAC mechanism.
References
comparing the phenotypic effects of RBN012811 and RBN012759
A comparative analysis of the phenotypic effects of RBN012811 and RBN012759 reveals their distinct mechanisms of action targeting Poly(ADP-ribose) polymerase 14 (PARP14), a key regulator of immune responses. While both compounds ultimately modulate immune cell function, particularly that of macrophages, their effects differ in magnitude and scope due to their different modes of action. RBN012759 acts as a potent and selective inhibitor of PARP14's catalytic activity[1][2][3], whereas this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the PARP14 protein[4][5].
This guide provides a detailed comparison of the phenotypic effects of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies of PARP14 function.
Mechanism of Action
RBN012759 is a small molecule inhibitor that competitively binds to the catalytic domain of PARP14, preventing it from carrying out its mono-ADP-ribosylation (MARylation) activity. This inhibition reverses the downstream effects of PARP14 signaling. RBN012759 has demonstrated high selectivity for PARP14 over other PARP family members[2][3][6].
This compound, on the other hand, is a heterobifunctional molecule designed to bring PARP14 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PARP14 by the proteasome[4][5]. This approach not only ablates the catalytic activity but also the non-catalytic scaffolding functions of the PARP14 protein.
Below is a diagram illustrating the distinct mechanisms of RBN012759 and RBN012759.
Caption: Mechanisms of RBN012759 and this compound.
Phenotypic Effects on Macrophage Polarization
A key phenotypic effect of both compounds is the modulation of macrophage polarization. PARP14 is known to promote the M2-like, pro-tumorigenic phenotype in macrophages in response to IL-4 stimulation. Both RBN012759 and this compound can counteract this effect, shifting the macrophage phenotype towards a more inflammatory, anti-tumor M1-like state.
| Parameter | RBN012759 | This compound | Reference |
| Effect on M2-like Gene Expression | Reverses IL-4-driven pro-tumor gene expression. | Reduces expression of M2 markers. | [3][7] |
| Effect on IL-10 Secretion | Not explicitly stated. | Causes a dose-dependent reduction in IL-10 levels in M2-like macrophages. | [4] |
| Effect on PARP14 Protein Levels | Stabilizes PARP14 protein in a dose-dependent manner. | Induces degradation of endogenous PARP14. | [2][4] |
Experimental Protocols
Macrophage Polarization and Treatment
-
Isolation of Primary Human Macrophages: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Differentiation of Macrophages: Purified monocytes are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF to differentiate them into macrophages (M0).
-
M2 Polarization and Compound Treatment: M0 macrophages are polarized towards an M2-like phenotype by stimulating with IL-4 for 48 hours. During this stimulation, cells are treated with either DMSO (vehicle control), RBN012759, or this compound at various concentrations.
-
Analysis of Gene Expression: After treatment, RNA is extracted from the macrophages, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression of M1 and M2 marker genes.
-
Cytokine Analysis: Supernatants from the cultured macrophages are collected, and the concentration of secreted cytokines, such as IL-10, is measured using enzyme-linked immunosorbent assay (ELISA).
-
Western Blotting for PARP14 Levels: Cell lysates are prepared from treated macrophages, and Western blotting is performed using an anti-PARP14 antibody to assess the levels of PARP14 protein.
Caption: Workflow for macrophage polarization experiments.
Anti-Tumor Immune Response
By modulating the tumor microenvironment, specifically by altering macrophage polarization, both RBN012759 and this compound contribute to an anti-tumor immune response. Inhibition or degradation of PARP14 in tumor-associated macrophages (TAMs) can reduce their immunosuppressive functions and enhance the activity of cytotoxic T cells.
| Parameter | RBN012759 | This compound | Reference |
| Effect on Tumor Explants | Induces an inflammatory mRNA signature similar to immune checkpoint inhibitor therapy in primary human tumor explants. | Elicits inflammatory responses. | [3][6][7] |
| In Vivo Efficacy | Well-tolerated in mice with repeat dosing. | Data not available in the provided search results. | [2] |
Summary and Conclusion
RBN012759 and this compound are valuable research tools for studying the biological functions of PARP14. RBN012759, as a catalytic inhibitor, allows for the investigation of the enzymatic functions of PARP14. In contrast, this compound, as a PROTAC degrader, provides a method to study the consequences of complete PARP14 protein loss, including both its catalytic and non-catalytic roles.
The choice between these two compounds will depend on the specific research question. For studies focused on the role of PARP14's enzymatic activity in a particular process, RBN012759 is the more appropriate choice. For studies aiming to understand the overall importance of the PARP14 protein, including its scaffolding functions, this compound would be more suitable. The data presented here indicates that both compounds are effective at modulating macrophage phenotype and promoting an anti-tumor immune response, with this compound showing a more direct and quantifiable effect on reducing the immunosuppressive cytokine IL-10 in the available literature. Further head-to-head studies would be beneficial to directly compare the in vivo efficacy and long-term effects of these two distinct PARP14-targeting agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interferon-induced PARP14-mediated ADP-ribosylation in p62 bodies requires the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
RBN012811: A New Frontier in PARP-Targeted Therapeutics by Selective Degradation of PARP14
A deep dive into the comparative landscape of PROTACs targeting the PARP family reveals RBN012811 as a pioneering selective degrader of PARP14, offering a distinct mechanistic approach compared to the more broadly studied PARP1-targeting PROTACs. This guide provides a comprehensive comparison of this compound with other emerging PARP-targeting PROTACs, supported by available experimental data, detailed protocols, and pathway visualizations to aid researchers and drug developers in this rapidly evolving field.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. In the context of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are critical players in DNA damage repair and other cellular processes, PROTACs offer a novel strategy beyond simple enzymatic inhibition. By inducing the degradation of specific PARP members, these bifunctional molecules can potentially overcome the limitations of traditional PARP inhibitors, such as acquired resistance and off-target effects.
This guide focuses on this compound, a first-in-class PROTAC that selectively targets PARP14 for degradation, and compares its performance with other PROTACs developed for different members of the PARP family, primarily PARP1 and PARP2.
Mechanism of Action: A Visual Guide
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of action for a PROTAC, illustrated with this compound targeting PARP14.
This compound: A Selective PARP14 Degrader
This compound is a heterobifunctional small molecule developed from the PARP14 inhibitor RBN012042. It selectively recruits the E3 ligase cereblon to ubiquitinate and degrade PARP14.[1][2] PARP14 is implicated in various cellular processes, including the regulation of immune responses and cancer cell survival.[3][4]
Performance Data for this compound
| Compound | Target | Cell Line | DC50 (nM) | Dmax | Selectivity | E3 Ligase Recruited | Reference |
| This compound | PARP14 | KYSE-270 | 5 | >90% (inferred) | >200-fold over other PARPs | Cereblon | [1][2][5] |
Comparative Analysis with Other PARP-Targeting PROTACs
While this compound is unique in its selectivity for PARP14, the majority of research in PARP-targeting PROTACs has focused on PARP1, a key enzyme in DNA single-strand break repair and a validated target in cancer therapy. Several PROTACs have been developed based on existing PARP inhibitors like olaparib (B1684210) and rucaparib.
PARP1-Targeting PROTACs
| Compound | Parent Inhibitor | Cell Line | DC50 (nM) | Dmax | E3 Ligase Recruited | Reference |
| D6 | Novel Scaffold | MDA-MB-231 | 25.23 | Not Reported | Cereblon | [6] |
| NN3 | Not Specified | Breast Cancer Cells | Not Reported | Not Reported | Not Reported | [7] |
| Olaparib-based PROTAC | Olaparib | Various | Varies | Varies | Varies | [8] |
| Rucaparib-based PROTAC | Rucaparib | Various | Varies | Varies | Varies | [8] |
PARP2-Targeting PROTACs
Recently, efforts have also been directed towards developing PROTACs that can selectively degrade other PARP family members, such as PARP2.
| Compound | Parent Inhibitor | Cell Line | DC50 (nM) | Dmax | E3 Ligase Recruited | Reference |
| C8 | Olaparib | MDA-MB-231 | Not Reported | Not Reported | DCAF16 | [9] |
Note: A direct comparison of DC50 and Dmax values is challenging due to the use of different cell lines and experimental conditions across studies. The data presented here is for comparative purposes, and head-to-head studies are needed for a definitive assessment of relative potency.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate PARP PROTACs.
Western Blotting for Determination of DC50 and Dmax
This protocol is fundamental for quantifying the degradation of the target PARP protein.
1. Cell Culture and Treatment:
-
Seed cells (e.g., KYSE-270 for this compound, MDA-MB-231 for D6) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target PARP protein (e.g., anti-PARP14, anti-PARP1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
Caption: A streamlined workflow for determining DC50 and Dmax of a PARP PROTAC using Western blotting.
Signaling Pathways and Logical Relationships
The development of this compound was a logical progression from a known PARP14 inhibitor, highlighting a common strategy in PROTAC design.
Caption: The logical relationship in the design of this compound from its parent inhibitor.
Clinical Landscape
As of late 2025, this compound is in the preclinical stage of development for indications in inflammation and neoplasms. The broader field of PARP-targeting PROTACs is still in its early stages, with most candidates in preclinical or discovery phases. While numerous PARP inhibitors are clinically approved and many more are in clinical trials, the translation of PARP PROTACs to the clinic is a key next step for this therapeutic modality.[10][11][12] The development of next-generation PARP1-selective inhibitors like Saruparib, currently in clinical trials, underscores the continued interest in refining PARP-targeted therapies, a path that PARP PROTACs are poised to follow.[11]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a highly selective tool to probe the function of PARP14 and a potential therapeutic agent. Its comparison with the growing arsenal (B13267) of PARP1- and PARP2-targeting PROTACs highlights the versatility of the PROTAC technology to selectively address different members of a protein family. While direct comparative data remains a current limitation, the available information showcases the promise of these degraders. Future research, including head-to-head preclinical studies and eventual clinical trials, will be crucial in defining the therapeutic potential of this compound and other PARP-targeting PROTACs in oncology and beyond.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective degradation of PARP2 by PROTACs via recruiting DCAF16 for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. aacr.org [aacr.org]
- 12. Advances in Clinical Research on PARP1 inhibitors [synapse.patsnap.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for RBN012811
RBN012811 is a potent and selective PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase 14 (PARP14). As a bifunctional small molecule, it operates by binding to both PARP14 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of PARP14 by the proteasome. This compound is a valuable tool in research for understanding the roles of PARP14 in various cellular processes, including cancer, immune disorders, and viral infections.
Given its nature as a bioactive small molecule, proper handling, storage, and disposal are imperative to ensure laboratory safety and minimize environmental impact. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on the known characteristics of similar research compounds and general laboratory safety protocols.
Safe Handling and Personal Protective Equipment (PPE)
When working with this compound, adherence to standard laboratory safety practices is crucial. The following personal protective equipment should be utilized:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if working with larger quantities.
Storage Procedures
Proper storage is essential to maintain the integrity and stability of this compound:
-
Short-term storage: The compound can be stored at 0 - 4°C for days to weeks.[1]
-
Long-term storage: For extended periods (months to years), it is recommended to store this compound at -20°C.[1]
-
General recommendations: Keep the container tightly sealed in a dry, dark, and well-ventilated area to prevent degradation.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Carefully clean the area with an appropriate solvent and decontaminating solution.
-
Dispose: All contaminated materials should be collected and disposed of as hazardous chemical waste.
For accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
Proper Disposal Procedures for this compound
As a bioactive chemical compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Solid Waste Disposal:
-
Collection: All solid waste, including unused this compound powder, contaminated gloves, pipette tips, and other disposables, should be collected in a designated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for collection by the institution's environmental health and safety (EHS) department for final disposal.
Liquid Waste Disposal:
-
Collection: Any solutions containing this compound should be collected in a designated, sealed, and properly labeled liquid hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and a list of all chemical components, including solvents.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Pickup: Contact the institution's EHS department for proper disposal.
Do NOT dispose of this compound down the drain or in the regular trash.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line/Assay | Reference |
| DC₅₀ (Half-maximal Degradation Concentration) | 0.005 µM | KYSE-270 cancer cells | [2] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 0.01 µM | Biophysical assay against PARP14 | [2] |
| Selectivity | >200-fold over all other PARPs | Biophysical assay | [2] |
Experimental Protocol: PARP14 Degradation in Cell Culture
This protocol provides a general methodology for assessing the degradation of PARP14 in a cell line (e.g., KYSE-270) using this compound.
Materials:
-
KYSE-270 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-PARP14, anti-GAPDH/β-actin)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed KYSE-270 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.001 µM to 10 µM) and a DMSO vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against PARP14 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for PARP14 and the loading control. Normalize the PARP14 signal to the loading control and compare the levels in this compound-treated cells to the vehicle control to determine the extent of degradation.
Visualizations
Signaling Pathway of this compound-mediated PARP14 Degradation
Caption: this compound-mediated degradation of PARP14 via the ubiquitin-proteasome system.
Experimental Workflow for PARP14 Degradation Analysis
Caption: Workflow for analyzing PARP14 degradation in response to this compound treatment.
References
Standard Operating Procedure: Safe Handling of RBN012811
This document provides essential safety and logistical information for the handling and disposal of RBN012811, a potent research compound. Adherence to these guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, fine-powdered substance with potential biological activity. The primary routes of exposure are inhalation, dermal contact, and ingestion. All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
Table 1: Required Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents dermal absorption of the compound. |
| Body Protection | A fully buttoned lab coat. A disposable gown is recommended for weighing and handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required when handling the powder outside of a ventilated enclosure. | Prevents inhalation of fine particles. |
Safe Handling and Weighing Protocol
The following workflow outlines the mandatory steps for safely handling and weighing powdered this compound. This procedure is designed to minimize exposure and prevent contamination.
Caption: Workflow for handling and weighing powdered this compound.
Spill Management and Decontamination
In the event of a spill, immediate action is crucial to prevent widespread contamination and exposure. The appropriate response depends on the nature and location of the spill.
Table 2: Spill Response Protocol for this compound
| Spill Type | Location | Action |
| Powder Spill | Inside Fume Hood | 1. Gently cover the spill with absorbent pads.2. Wet the pads with 70% ethanol (B145695) to prevent dust generation.3. Wipe the area clean, working from the outside in.4. Place all contaminated materials in a sealed waste bag. |
| Powder Spill | Outside Fume Hood | 1. Evacuate the immediate area.2. Restrict access and post a "Spill" sign.3. Don appropriate PPE, including an N95 respirator.4. Follow the powder spill protocol as described above. |
| Liquid Spill (Solution) | Any Location | 1. Cover the spill with absorbent pads.2. Wipe the area clean, working from the outside in.3. Decontaminate the surface with a suitable cleaning agent.4. Place all contaminated materials in a sealed waste bag. |
Waste Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal pathways for this compound-contaminated waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
